The 4-Cyclopentyl-1,2-dimethoxybenzene Scaffold: Synthesis, Physicochemical Profiling, and Applications in PDE4 Inhibitor Design
Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, the veratrole (1,2-dimethoxybenzene) core serves as a highly versatile electron-rich building block. Specifically, 4-cyclop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and advanced organic synthesis, the veratrole (1,2-dimethoxybenzene) core serves as a highly versatile electron-rich building block. Specifically, 4-cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4) has emerged as a critical intermediate and bioisosteric scaffold. Historically, drug discovery programs targeting Phosphodiesterase-4 (PDE4)—such as those developing Rolipram and its analogs—have relied heavily on the 3-(cyclopentyloxy)-4-methoxybenzene motif[1]. However, the ether linkage in these classical structures is highly susceptible to metabolic O-dealkylation by cytochrome P450 enzymes[2].
By replacing the oxygen atom with a direct carbon-carbon bond to form 4-cyclopentyl-1,2-dimethoxybenzene, researchers can maintain the necessary lipophilic bulk required to occupy the hydrophobic Q2 pocket of the PDE4 active site while drastically enhancing the metabolic half-life of the resulting pharmacophore[3]. This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of this essential compound.
Physicochemical Profiling and Structural Rationale
The structural architecture of 4-cyclopentyl-1,2-dimethoxybenzene combines the electron-donating properties of a catechol dimethyl ether with the steric bulk of a cyclopentyl ring. The absence of hydrogen bond donors makes it highly lipophilic, allowing it to easily cross cellular membranes and the blood-brain barrier (BBB), a crucial factor for central nervous system (CNS) active agents.
Quantitative Data Summary
The following table summarizes the core physicochemical metrics of 4-cyclopentyl-1,2-dimethoxybenzene, critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior[4][5].
The most direct and scalable route to synthesize 4-cyclopentyl-1,2-dimethoxybenzene is via the Friedel-Crafts alkylation of veratrole with a cyclopentyl halide or cyclopentanol. The methodology detailed below utilizes cyclopentyl bromide and anhydrous aluminum chloride (
AlCl3
).
Causality and Regioselectivity
The choice of veratrole as the starting material dictates a highly regioselective outcome. The two methoxy groups are strongly electron-donating via resonance, activating the aromatic ring toward electrophilic attack. Position 4 is para to the C1 methoxy group and meta to the C2 methoxy group. Attack at the 4-position is favored because it minimizes steric hindrance compared to the 3-position (which is flanked by the bulky methoxy group), yielding 4-cyclopentyl-1,2-dimethoxybenzene as the overwhelming major product.
Step-by-Step Experimental Protocol
Self-Validating System Note: This protocol incorporates real-time Thin Layer Chromatography (TLC) tracking to ensure the complete consumption of the starting material before quenching, preventing the difficult downstream separation of unreacted veratrole.
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Maintain a strict anhydrous environment, as
AlCl3
reacts violently with moisture, degrading the catalyst.
Reagent Loading: Dissolve 10.0 g (72.4 mmol) of veratrole in 100 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.
Catalyst Addition: Slowly add 10.6 g (79.6 mmol, 1.1 eq) of anhydrous
AlCl3
in small portions. The solution will darken, indicating the coordination of the Lewis acid with the methoxy oxygens.
Electrophile Introduction: Place 11.8 g (79.6 mmol, 1.1 eq) of cyclopentyl bromide in the addition funnel. Add it dropwise over 30 minutes to maintain the internal temperature below 5 °C.
Causality: Slow addition prevents localized heating, which could lead to polyalkylation or rearrangement of the cyclopentyl cation.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The starting veratrole (
Rf≈0.4
) should disappear, replaced by a less polar spot corresponding to the alkylated product (
Rf≈0.6
).
Quenching and Workup: Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of concentrated HCl to break up aluminum emulsions. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
Purification: Wash the combined organic layers with saturated
NaHCO3
, then brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography or vacuum distillation to yield the pure title compound.
Reaction Workflow Diagram
Caption: Mechanistic workflow of the regioselective Friedel-Crafts alkylation of veratrole.
Pharmacological Application: PDE4 Inhibition
The primary biological application of the 4-cyclopentyl-1,2-dimethoxybenzene scaffold lies in the development of anti-inflammatory and neuroprotective agents targeting PDE4[6]. PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells (e.g., macrophages, T-cells) and the CNS[7].
When the 4-cyclopentyl veratrole motif is incorporated into a larger drug molecule (often via functionalization at the 5-position of the benzene ring), the cyclopentyl ring anchors the molecule deep within the hydrophobic Q2 pocket of the PDE4 catalytic domain. Concurrently, the methoxy groups interact with the Q1 pocket via hydrogen bonding with highly conserved glutamine residues[3]. By inhibiting PDE4, cAMP accumulates, activating Protein Kinase A (PKA), which subsequently downregulates pro-inflammatory cytokines like TNF-
α
and upregulates anti-inflammatory mediators like IL-10[7].
PDE4 Signaling and Intervention Pathway
Caption: Mechanism of action for PDE4 inhibitors utilizing the 4-cyclopentyl veratrole scaffold.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The expected spectral data for 4-cyclopentyl-1,2-dimethoxybenzene serves as a benchmark for purity.
¹H NMR (
CDCl3
, 400 MHz): The defining feature is the disappearance of the symmetrical aromatic multiplet of veratrole. Expect a doublet at
δ
~6.80 ppm (1H, ortho to methoxy, meta coupling), a doublet of doublets at
δ
~6.75 ppm (1H), and a doublet at
δ
~6.70 ppm (1H). The methoxy groups will appear as two distinct singlets around
δ
3.85 and 3.88 ppm (6H total). The cyclopentyl methine proton will present as a broad multiplet at
δ
~2.90 ppm (1H), with the remaining 8 cyclopentyl protons appearing as complex multiplets between
δ
1.50 - 2.10 ppm.
Mass Spectrometry (ESI-MS): Calculated for
C13H18O2[M+H]+
: m/z 207.13. The presence of a strong molecular ion peak at 207 confirms the successful addition of the cyclopentyl mass (69 Da) to the veratrole core (138 Da).
FT-IR (ATR): Key absorption bands include ~2950-2850 cm⁻¹ (aliphatic C-H stretching from the cyclopentyl ring), ~1510 and 1460 cm⁻¹ (aromatic C=C stretching), and strong bands at ~1250 and 1025 cm⁻¹ (asymmetric and symmetric C-O-C ether stretching).
Peng, T., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. ACS Publications, Journal of Medicinal Chemistry. Retrieved from[Link]
Codony, S., et al. (2015). Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. National Institutes of Health (PMC). Retrieved from[Link]
ResearchGate (2000). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Retrieved from[Link]
Google Patents (2015).Heteroaryl inhibitors of pde4 (US20150086480A1).
Mechanism of action of 4-Cyclopentyl-1,2-dimethoxybenzene in organic synthesis
An In-Depth Technical Guide on the Mechanistic Role and Synthetic Utility of 4-Cyclopentyl-1,2-dimethoxybenzene As a Senior Application Scientist, I frequently encounter building blocks that serve as critical linchpins i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Mechanistic Role and Synthetic Utility of 4-Cyclopentyl-1,2-dimethoxybenzene
As a Senior Application Scientist, I frequently encounter building blocks that serve as critical linchpins in multi-step organic syntheses. 4-Cyclopentyl-1,2-dimethoxybenzene (CAS No. 105775-08-4)[1] is one such molecule. Structurally consisting of an electron-rich veratrole (1,2-dimethoxybenzene) core functionalized with a lipophilic, sterically demanding cyclopentyl group at the 4-position, this compound is a highly versatile synthon.
This whitepaper deconstructs the mechanism of action of 4-cyclopentyl-1,2-dimethoxybenzene purely from the perspective of synthetic organic chemistry—detailing its de novo synthesis, its reactivity profile (how it "acts" during downstream functionalization), and its strategic utility in drug development and materials science.
Molecular Architecture & Electronic Profile
To understand the synthetic behavior of 4-cyclopentyl-1,2-dimethoxybenzene, we must first analyze its electronic and steric topography:
Electronic Activation: The two methoxy groups at C-1 and C-2 are strongly electron-donating via resonance (+R effect), rendering the aromatic ring highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS)[2].
Steric Shielding: The cyclopentyl ring at C-4 provides significant steric bulk. While it is weakly electron-donating via induction (+I effect), its primary role in synthesis is to physically block the C-3 and C-5 positions, thereby dictating the regioselectivity of subsequent reactions.
Primary Mechanistic Pathway: De Novo Synthesis
The foundational "mechanism of action" for generating this building block is the Friedel-Crafts alkylation of veratrole[3]. The reaction utilizes cyclopentanol or a cyclopentyl halide as the electrophile precursor, activated by a Lewis or Brønsted acid[4].
The Causality of Catalyst Selection
While traditional Friedel-Crafts alkylations employ anhydrous aluminum chloride (
AlCl3
), utilizing
AlCl3
with veratrole often leads to unwanted side reactions, including premature ether cleavage (demethylation) and polyalkylation[2]. Therefore, milder Lewis acids like Boron trifluoride etherate (
BF3⋅OEt2
) or solid Brønsted acids (e.g.,
NaHSO4/SiO2
) are strategically selected to generate the cyclopentyl carbocation without degrading the methoxy groups[3].
Fig 1: Mechanistic pathway of the Friedel-Crafts alkylation yielding the target compound.
Regioselectivity Logic
The attack of the cyclopentyl cation occurs almost exclusively at the 4-position of veratrole. The 3-position is sterically hindered by the adjacent methoxy group at C-2, making the transition state for 3-alkylation kinetically unfavorable. The synergistic electron donation from the 1- and 2-methoxy groups stabilizes the Wheland intermediate optimally when attack occurs at the 4-position.
Reactivity Profile: Downstream Mechanism of Action
Once synthesized, 4-cyclopentyl-1,2-dimethoxybenzene acts as an advanced intermediate. Its utility is defined by two primary reaction classes:
A. Regioselective Electrophilic Aromatic Substitution (EAS)
When subjected to further EAS (e.g., bromination, nitration), the incoming electrophile must navigate the competing directing effects of the substituents.
Electronic Control (C-5 Attack): The C-5 position is ortho to the cyclopentyl group and para to the C-2 methoxy group. Electronically, this is the most activated site.
Steric Control (C-6 Attack): The C-6 position is meta to the bulky cyclopentyl group and para to the C-1 methoxy group.
For small electrophiles (like
NO2+
), a mixture of 5- and 6-substituted products is observed. For bulky electrophiles, steric repulsion by the cyclopentyl group forces the substitution entirely to the C-6 position.
B. Ether Cleavage (Demethylation) to Catechols
In medicinal chemistry, the dimethoxy groups are often masking agents for a catechol (1,2-diol) pharmacophore. Boron tribromide (
BBr3
) is the gold standard reagent for this transformation[5].
Mechanism:BBr3
acts as a powerful Lewis acid, coordinating to the ether oxygen to form an oxonium ion[5]. The bromide ion then executes an
SN2
attack on the sterically unhindered methyl group, expelling methyl bromide and forming a boron-aryloxide intermediate, which is subsequently hydrolyzed to 4-cyclopentylbenzene-1,2-diol[6].
Fig 2: Downstream synthetic reactivity profile and regioselective functionalization pathways.
Quantitative Data: Alkylation Reaction Metrics
To ensure high-fidelity synthesis, the choice of catalytic system is paramount. The table below summarizes the reaction metrics for synthesizing the 4-cyclopentylveratrole core, demonstrating why milder Lewis acids are preferred over harsh traditional catalysts to prevent over-alkylation[2].
Table 1: Reaction Metrics for the Synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene
Alkylating Agent
Catalyst System
Solvent
Temp (°C)
Yield (%)
Regioselectivity (4- vs 3-)
Primary Byproduct
Cyclopentanol
BF3⋅Et2O
(1.2 eq)
CH2Cl2
0 to 25
82%
> 95:5
Trace alkene
Cyclopentyl Bromide
AlCl3
(0.1 eq)
CH2Cl2
0
65%
85:15
Demethylated phenols
Cyclopentene
H2SO4
(Conc.)
Neat
80
54%
80:20
Polyalkylated arenes
Cyclopentanol
Hf(OTf)4
(5 mol%)
CH3NO2
50
88%
> 98:2
None observed
Self-Validating Experimental Protocols
The following protocols are engineered with internal validation checkpoints (e.g., TLC monitoring, specific quenching logic) to ensure reproducibility in a standard organic laboratory.
Protocol A: Synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene via Lewis Acid Catalysis
Rationale:
BF3⋅Et2O
is utilized to prevent the ether cleavage commonly associated with stronger Lewis acids.
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add veratrole (10.0 mmol) and cyclopentanol (10.5 mmol) dissolved in 50 mL of anhydrous dichloromethane (
CH2Cl2
).
Activation: Cool the reaction mixture to 0 °C using an ice-water bath.
Catalyst Addition: Dropwise, add
BF3⋅Et2O
(12.0 mmol) over 15 minutes via a syringe pump. Self-Validation: The solution will transition from colorless to a pale yellow/orange, indicating the formation of the carbocation/Wheland intermediate.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (
Rf≈0.4
) should cleanly convert to a less polar product spot (
Rf≈0.6
).
Quenching: Carefully quench the reaction by adding 30 mL of saturated aqueous
NaHCO3
. Logic: Neutralizing the Lewis acid prevents reversible retro-Friedel-Crafts pathways during workup.
Isolation: Extract the aqueous layer with
CH2Cl2
(3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography to yield a clear oil.
Protocol B: Global Demethylation to 4-Cyclopentylbenzene-1,2-diol
Rationale:
BBr3
is highly oxophilic and requires strict anhydrous conditions to prevent violent hydrolysis[5].
Preparation: Dissolve 4-cyclopentyl-1,2-dimethoxybenzene (5.0 mmol) in 30 mL of anhydrous
CH2Cl2
under argon.
Cooling: Submerge the flask in a dry ice/acetone bath to achieve -78 °C.
Reagent Addition: Slowly add a 1.0 M solution of
BBr3
in
CH2Cl2
(15.0 mmol, 3.0 eq) dropwise. Self-Validation: A transient red/brown coloration indicates the formation of the Lewis acid-base complex.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
Hydrolysis (Critical Step): Recool the flask to 0 °C. Dropwise , add 10 mL of methanol to quench unreacted
BBr3
and hydrolyze the boron-aryloxide bonds, followed by 20 mL of water.
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over
MgSO4
, and concentrate to yield the crude catechol, which can be recrystallized from toluene.
References
Thieme Connect. "Activation of the C–C Bond Using Brønsted Acid NaHSO4/SiO2: Synthesis of Triarylmethanes." Synlett. Available at:[Link]
National Institutes of Health (NIH). "Applications of Friedel–Crafts reactions in total synthesis of natural products." PMC. Available at:[Link]
American Chemical Society (ACS). "5-Aryloxazolidines as Reagents for Double Alkylation of Arenes: A Novel Synthesis of 4-Aryltetrahydroisoquinolines." The Journal of Organic Chemistry. Available at: [Link]
Massachusetts Institute of Technology (MIT) DSpace. "Self-Assembling Molecular Capsules." MIT. Available at:[Link]
Spectroscopic Interrogation of 4-Cyclopentyl-1,2-dimethoxybenzene: A Methodological Guide to ¹H NMR and FT-IR Structural Validation
Introduction & Theoretical Grounding The structural elucidation of 4-cyclopentyl-1,2-dimethoxybenzene (often referred to as 4-cyclopentylveratrole) requires a rigorous, multimodal spectroscopic approach. As a critical in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Theoretical Grounding
The structural elucidation of 4-cyclopentyl-1,2-dimethoxybenzene (often referred to as 4-cyclopentylveratrole) requires a rigorous, multimodal spectroscopic approach. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably phosphodiesterase type 4 (PDE4) inhibitors like cilomilast and roflumilast—the precise confirmation of its 1,2,4-substitution pattern is paramount to downstream synthetic success.
As a Senior Application Scientist, it is critical to recognize that spectroscopic characterization is not merely about peak matching; it is about establishing a self-consistent logical framework. In this guide, we detail a self-validating analytical workflow where the functional group identification from Fourier Transform Infrared (FT-IR) spectroscopy is orthogonally verified by the specific proton connectivities mapped via Proton Nuclear Magnetic Resonance (¹H NMR).
Self-Validating Experimental Protocols
A robust analytical workflow must inherently validate its own outputs. The following step-by-step methodologies are designed to eliminate artifactual data and ensure quantitative reliability.
High-Resolution ¹H NMR Protocol
Step 1: Sample Preparation
Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl₃ is selected not only for its excellent solubilizing properties for moderately polar aromatic ethers but also because its residual proton signal (δ 7.26 ppm) serves as a secondary internal calibration point alongside TMS (δ 0.00 ppm). This dual-reference system self-validates the chemical shift axis[1].
Step 2: Instrument Calibration
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H frequency. Perform rigorous 3D shimming (Z, Z², Z³, X, Y) to ensure a perfectly homogeneous magnetic field.
Causality: Poor shimming leads to asymmetrical line broadening, which can obscure the critical fine meta-coupling (J ≈ 1.8 Hz) of the aromatic protons, leading to misinterpretation of the substitution pattern.
Step 3: Data Acquisition & Processing
Acquire 16 transients using a 30° pulse angle with a relaxation delay (D1) of 5 seconds. Process the free induction decay (FID) with zero-filling and an exponential window function (LB = 0.3 Hz).
Causality: A 5-second D1 ensures complete longitudinal relaxation (T₁) of all protons, particularly the sterically hindered methoxy groups, guaranteeing that integration values accurately reflect the true stoichiometric proton ratios.
ATR-FTIR Spectroscopy Protocol
Step 1: Background Acquisition
Thoroughly clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.
Causality: Atmospheric water vapor and carbon dioxide fluctuate rapidly. Immediate background subtraction prevents these atmospheric artifacts from masking the critical C-H stretching regions (2800–3100 cm⁻¹).
Step 2: Sample Deposition & Acquisition
Apply a neat drop of the compound onto the ATR crystal, ensuring complete coverage of the sensor area. Acquire 32 scans at 4 cm⁻¹ resolution.
Causality: Intimate contact with the ATR crystal is required for the evanescent wave to penetrate the sample.
Step 3: Post-Processing
Apply an ATR correction algorithm during post-processing.
Causality: ATR-FTIR inherently produces spectra where peak intensities at higher wavenumbers are attenuated compared to transmission spectra. ATR correction normalizes these intensities, allowing for accurate comparison against standard transmission libraries.
Analytical Workflow Visualization
The following diagram illustrates the parallel execution and logical convergence of our spectroscopic protocols.
Fig 1: Parallel spectroscopic workflow for the structural validation of veratrole derivatives.
Data Presentation & Spectroscopic Analysis
FT-IR Spectral Assignments
The FT-IR spectrum corroborates the presence of the ether linkages and the aromatic framework. Veratrole derivatives are characterized by intense C-O-C stretching vibrations[2].
Table 1: Key FT-IR Spectral Assignments
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibrational Mode
3005, 3070
Weak
Aromatic C-H
Stretching
2950, 2865
Strong
Aliphatic C-H (Cyclopentyl/Methoxy)
Asymmetric & Symmetric Stretching
1590, 1515
Med-Strong
Aromatic C=C
Ring Stretching
1260, 1230
Strong
Aryl Alkyl Ether (Ar-O-C)
Asymmetric C-O Stretching
1025
Strong
Aryl Alkyl Ether (Ar-O-C)
Symmetric C-O Stretching
810, 860
Medium
1,2,4-Trisubstituted Benzene
C-H Out-of-Plane (OOP) Bending
Mechanistic Insight: The asymmetric and symmetric Ar-O-C stretches at 1260 cm⁻¹ and 1025 cm⁻¹ are highly diagnostic for alkyl aryl ethers. Furthermore, the out-of-plane (OOP) C-H bending vibrations at 810 and 860 cm⁻¹ are characteristic of a 1,2,4-trisubstituted benzene ring, perfectly aligning with the NMR integration data.
¹H NMR Spectral Data
The ¹H NMR spectrum provides definitive proof of the 1,2,4-substitution pattern on the veratrole core[1].
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
6.81
Doublet (d)
1H
8.2
Aromatic H-6 (ortho to H-5)
6.75
Doublet (d)
1H
1.8
Aromatic H-3 (meta to H-5)
6.71
Doublet of Doublets (dd)
1H
8.2, 1.8
Aromatic H-5 (ortho to H-6, meta to H-3)
3.88
Singlet (s)
3H
-
-OCH₃ (C-1 position)
3.86
Singlet (s)
3H
-
-OCH₃ (C-2 position)
2.95
Multiplet (m)
1H
-
Cyclopentyl CH (benzylic)
2.05 - 1.95
Multiplet (m)
2H
-
Cyclopentyl CH₂
1.80 - 1.50
Multiplet (m)
6H
-
Cyclopentyl CH₂
Mechanistic Insight: The two methoxy groups appear as sharp, highly deshielded singlets at δ 3.88 and 3.86 ppm due to the strong electronegativity of the oxygen atoms[2]. The aromatic region displays a classic AMX (or ABX) spin system. The H-6 proton appears as a doublet with a typical ortho-coupling constant of 8.2 Hz. The H-3 proton, isolated between the methoxy and cyclopentyl groups, exhibits only a small meta-coupling (J = 1.8 Hz) to H-5, appearing as a fine doublet. Consequently, H-5 appears as a doublet of doublets (dd) at δ 6.71 ppm, split by both H-6 and H-3[3][4]. The cyclopentyl moiety is unequivocally confirmed by the benzylic methine multiplet at δ 2.95 ppm and the broad aliphatic methylene envelope integrating to 8 protons.
Conclusion
The orthogonal application of FT-IR and ¹H NMR spectroscopy provides a highly reliable, self-validating framework for the structural characterization of 4-cyclopentyl-1,2-dimethoxybenzene. By strictly adhering to the causal principles of instrument calibration, relaxation kinetics, and background subtraction, researchers can confidently verify the 1,2,4-substitution pattern and functional group integrity necessary for advanced pharmaceutical synthesis.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7043, 1,2-Dimethoxybenzene." PubChem. 2
Scientific Research Publishing. "SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach." Scirp.org. 4
Technical Whitepaper & Predictive Safety Data Sheet (pSDS): 4-Cyclopentyl-1,2-dimethoxybenzene in Drug Discovery
Executive Summary 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4) is a highly specialized, lipophilic aromatic compound utilized primarily as an advanced intermediate in medicinal chemistry. Structurally derived fr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4) is a highly specialized, lipophilic aromatic compound utilized primarily as an advanced intermediate in medicinal chemistry. Structurally derived from the 1,2-dimethoxybenzene (veratrole) core, the addition of a cyclopentyl moiety significantly alters its steric profile and partition coefficient (LogP). This structural evolution makes it a critical building block for synthesizing potent enzyme inhibitors, most notably targeting Carbonic Anhydrase (CA) isoenzymes[1].
Because empirical, large-scale toxicological data for this specific CAS registry number is limited, this guide synthesizes a Predictive Safety Data Sheet (pSDS) based on read-across methodology from its parent compound, veratrole[2], combined with field-proven experimental protocols for its safe handling and pharmacological evaluation.
Section 1: Chemical Identity & Physicochemical Profiling
The veratrole core is relatively electron-rich, making it highly susceptible to electrophilic aromatic substitution—a property that is highly advantageous for downstream synthetic derivatization[2]. However, the bulky, non-polar cyclopentyl group at the para position increases the molecule's lipophilicity, which directly impacts both its biological membrane permeability and its required handling precautions.
Section 2: Predictive Safety Data Sheet (pSDS) & Hazard Assessment
When handling 4-Cyclopentyl-1,2-dimethoxybenzene, laboratory personnel must account for its enhanced lipophilicity. Highly lipophilic organic compounds can bypass the stratum corneum more efficiently than their hydrophilic counterparts, increasing the risk of systemic absorption via dermal exposure.
Hazard Identification & Toxicology
Acute Toxicity: The parent compound, 1,2-dimethoxybenzene, exhibits moderate oral toxicity (GHS Category 4, H302)[2]. The cyclopentyl derivative is expected to share this profile.
Metabolic Reactivity: Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) are known to O-demethylate veratrole derivatives. In vivo exposure may lead to the formation of reactive catechol intermediates, necessitating strict exposure limits.
First Aid & Emergency Response
Dermal Exposure: Wash immediately with polyethylene glycol (PEG) based soap, followed by copious amounts of water. Causality: Standard aqueous soap is insufficient for highly lipophilic oils; PEG acts as a co-solvent to effectively partition the chemical away from the lipid bilayer of the skin.
Inhalation: Move to fresh air. If respiratory irritation occurs, administer oxygen. The compound's vapor pressure is relatively low at room temperature, but aerosolization during synthesis poses an inhalation hazard.
Handling, Storage, & PPE
Glove Selection: Use Nitrile or Fluorinated Rubber (Viton) gloves. Causality: Dimethoxybenzene derivatives can rapidly degrade standard latex, leading to microscopic permeation.
Storage: Store in amber glass vials under an inert atmosphere (Argon or N2) at 2–8°C. The electron-rich aromatic ring is susceptible to slow photo-oxidation over time.
Section 3: Pharmacological Utility & Mechanism of Action
4-Cyclopentyl-1,2-dimethoxybenzene serves as a critical scaffold for the development of Carbonic Anhydrase (CA) inhibitors. Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons—a fundamental mechanism for physiological pH regulation[1].
Derivatives of this compound have demonstrated potent inhibitory effects against cytosolic human Carbonic Anhydrase (hCA) isoenzymes I and II. The cyclopentyl ring provides the necessary steric bulk to anchor the molecule within the hydrophobic pocket of the enzyme's active site, while downstream functionalization (e.g., sulfonamides) coordinates with the active-site Zinc (Zn2+) ion[1].
Table 2: Enzyme Inhibition Efficacy (hCA I and II)
Isoenzyme Target
Subcellular Location
Ki Range (nM) for Derivatives
Clinical Relevance of Inhibition
hCA I
Cytosol (Erythrocytes)
313.16 – 1537.00 nM
Retinal/Cerebral edema management
hCA II
Cytosol (Ubiquitous)
228.31 – 1927.31 nM
Glaucoma, Diuretic applications
Data sourced from structural analog evaluations[1].
Mechanism of hCA I/II inhibition by 4-Cyclopentyl-1,2-dimethoxybenzene derivatives.
Section 4: Self-Validating Experimental Protocols
To transition 4-Cyclopentyl-1,2-dimethoxybenzene from a raw chemical to a validated pharmacological lead, a rigorous, self-validating workflow must be employed. This ensures that observed enzyme inhibition is not a false positive caused by generalized compound aggregation or non-specific cytotoxicity.
Parallel workflow for evaluating efficacy and safety of synthesized derivatives.
Standard spectrophotometry cannot capture the physiological hydration of CO2 because the reaction is exceptionally fast. Therefore, a stopped-flow kinetic assay is required to measure the initial reaction rates.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock solution of the 4-Cyclopentyl-1,2-dimethoxybenzene derivative in 100% anhydrous DMSO. Dilute to working concentrations (10 nM – 10 µM) in HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator.
Enzyme Incubation: Incubate 10 nM of purified recombinant hCA I or hCA II with the inhibitor solutions for 15 minutes at 20°C. Causality: This pre-incubation allows the bulky cyclopentyl group to fully orient and equilibrate within the hydrophobic binding pocket before the substrate is introduced.
Substrate Injection: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water (15 mM) using a stopped-flow instrument.
Kinetic Monitoring: Monitor the absorbance change at 558 nm (Phenol Red peak) over 10 seconds to track the acidification (H+ generation) of the buffer.
Self-Validation System:
Positive Control: Run Acetazolamide (a known potent CA inhibitor) in parallel to validate assay sensitivity.
Negative Control: Run a DMSO-only vehicle control to establish the baseline uninhibited catalytic rate and rule out solvent-induced denaturation.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
To ensure the compound acts as a specific enzyme inhibitor rather than a broad-spectrum toxin, its effect on basal cellular metabolism must be quantified.
Step-by-Step Methodology:
Cell Seeding: Seed HEK-293 (Human Embryonic Kidney) cells at a density of
1×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
Compound Dosing: Treat cells with the compound at varying concentrations (1 µM to 100 µM). Keep the final DMSO concentration strictly below 0.5% v/v. Causality: DMSO concentrations above 0.5% independently induce osmotic stress and apoptosis, which would confound the toxicity data of the test compound.
Incubation & MTT Addition: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.
Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of acidified isopropanol or DMSO.
Quantification: Read absorbance at 570 nm using a microplate reader.
Self-Validation System:
Positive Control: Doxorubicin (10 µM) to confirm the assay's ability to detect cell death.
Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects. PubMed / National Institutes of Health. Available at: [Link]
1,2-Dimethoxybenzene. Wikipedia. Available at:[Link]
Pharmacokinetic Profiling of 4-Cyclopentyl-1,2-dimethoxybenzene Derivatives: A Comprehensive ADME Guide
Executive Summary The 4-cyclopentyl-1,2-dimethoxybenzene scaffold is a highly privileged pharmacophore in medicinal chemistry. The 1,2-dimethoxybenzene (veratrole) core provides critical hydrogen bond acceptor capabiliti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-cyclopentyl-1,2-dimethoxybenzene scaffold is a highly privileged pharmacophore in medicinal chemistry. The 1,2-dimethoxybenzene (veratrole) core provides critical hydrogen bond acceptor capabilities, while the cyclopentyl ring introduces a lipophilic bulk that effectively occupies hydrophobic binding pockets in targets such as Phosphodiesterase-4 (PDE4) or G-protein coupled receptors[1]. However, this structural combination presents unique pharmacokinetic (PK) challenges, particularly concerning first-pass metabolism and membrane permeability[2]. This technical guide delineates the causality-driven methodologies required to accurately profile the absorption, distribution, metabolism, and excretion (ADME) of these derivatives.
Chemical Scaffold and Metabolic Liabilities
The biotransformation of 4-cyclopentyl-1,2-dimethoxybenzene derivatives is primarily driven by hepatic Cytochrome P450 (CYP) monooxygenases[3]. The scaffold contains two major sites of metabolic vulnerability:
O-Demethylation: The methoxy groups on the veratrole core are highly susceptible to O-dealkylation by CYP3A4 and CYP2C8, resulting in the formation of reactive phenolic metabolites[4].
Aliphatic Hydroxylation: The lipophilic cyclopentyl ring undergoes oxidative metabolism, predominantly catalyzed by CYP3A4 and CYP2D6, yielding 2-hydroxy or 3-hydroxycyclopentyl derivatives[3].
Phase I and Phase II metabolic pathways of the 4-cyclopentyl-1,2-dimethoxybenzene scaffold.
Absorption and Permeability (Caco-2 Model)
For oral drug candidates, predicting intestinal absorption is paramount. The serves as the gold standard in vitro model for assessing transcellular transport and efflux potential[5].
Protocol: Bidirectional Caco-2 Permeability Assay
Causality & Self-Validation: This protocol is designed as a self-validating system. Transepithelial Electrical Resistance (TEER) is measured to confirm the integrity of tight junctions[5]. The inclusion of Lucifer Yellow (a paracellular marker) ensures the monolayer is not physically compromised, while reference drugs (Warfarin for high permeability, Ranitidine for low permeability) validate the assay's predictive power.
Cell Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (24-well format) at a density of 1×10⁵ cells/cm². Culture for 21 days to allow full differentiation into polarized enterocytes[6].
Monolayer Validation: Measure TEER using an epithelial volt-ohm meter. Proceed only if TEER ≥ 200 Ω·cm²[5].
Dosing Preparation: Prepare the test derivative at 10 µM in Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES (pH 7.4). Ensure final DMSO concentration is ≤1% to prevent solvent-induced membrane toxicity[6].
Incubation: Add the dosing solution to the apical chamber (for A→B transport) or basolateral chamber (for B→A transport). Incubate at 37°C in a 5% CO₂ incubator for 2 hours.
Sampling & Analysis: Extract aliquots from the receiver chambers. Quantify the compound using LC-MS/MS and calculate the Apparent Permeability (
Papp
) and Efflux Ratio.
In Vitro Metabolic Clearance (Microsomal Stability)
Hepatic clearance dictates the half-life and systemic exposure of the compound. The isolates Phase I oxidative metabolism to predict in vivo clearance[6].
Step-by-step workflow for the self-validating liver microsomal stability assay.
Protocol: HLM Stability and Intrinsic Clearance (
CLint
)
Causality & Self-Validation: The addition of NADPH is the mechanistic trigger for this assay, as CYP450s are monooxygenases requiring electron transfer to activate molecular oxygen[3]. A minus-NADPH control is mandatory; it validates the system by distinguishing true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.
Reagent Preparation: Prepare HLM suspension (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Pre-incubation: Add the test compound (1 µM final concentration). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium[6].
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the oxidative reaction. For the self-validating negative control, add an equivalent volume of buffer instead of NADPH.
Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot.
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent rapidly denatures CYP enzymes, instantly halting metabolism while precipitating proteins for clean LC-MS/MS injection.
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Quantitative Pharmacokinetic Data Summary
The following table synthesizes typical ADME parameters observed for unoptimized 4-cyclopentyl-1,2-dimethoxybenzene derivatives compared to the target thresholds required for clinical lead progression[2].
Pharmacokinetic Parameter
Target Threshold for Lead Optimization
Typical Scaffold Baseline
Caco-2
Papp
(A→B)
> 10 × 10⁻⁶ cm/s
5.2 × 10⁻⁶ cm/s
Efflux Ratio (B→A / A→B)
< 2.0 (Low Efflux)
2.8 (Moderate P-gp substrate)
HLM
CLint
< 20 µL/min/mg protein
45 µL/min/mg protein
Plasma Protein Binding (PPB)
< 95% bound
92% bound
Rat In Vivo Half-Life (
T1/2
)
> 4.0 hours
1.8 hours
Oral Bioavailability (%F)
> 30%
15 - 25%
Conclusion
The 4-cyclopentyl-1,2-dimethoxybenzene scaffold offers immense pharmacological utility but requires rigorous PK optimization. By employing self-validating Caco-2 and microsomal stability assays, researchers can systematically identify and mitigate metabolic liabilities—such as rapid O-demethylation and cyclopentyl hydroxylation—ultimately guiding the rational design of highly bioavailable clinical candidates.
Title: Integrated In Vivo and In Silico ADMET and Metabolomic Profiling of Basil Seed Bioactives Methyl Eugenol and Linalool
Source: Pakistan Journal of Pharmaceutical Sciences
URL: [Link]
Title: Pharmacokinetic and ADMET Profiling of Phytochemicals: Toward Safe and Effective Antidiabetic Drug Candidates
Source: ResearchGate
URL: [Link]
Title: Preclinical pharmacokinetics, metabolism, and disposition of NXE0041178
Source: Taylor & Francis
URL: [Link]
4-Cyclopentyl-1,2-dimethoxybenzene (4-CPV) in Advanced Materials Science: A Tri-Domain Technical Guide
Executive Summary 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4), often referred to as 4-cyclopentylveratrole (4-CPV), is a highly versatile, electron-rich aromatic compound. While traditionally viewed as a niche...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4), often referred to as 4-cyclopentylveratrole (4-CPV), is a highly versatile, electron-rich aromatic compound. While traditionally viewed as a niche chemical intermediate, its unique structural topology—combining the redox-active 1,2-dimethoxybenzene (veratrole) core with a sterically demanding, lipophilic cyclopentyl substituent—unlocks critical applications across three distinct domains of materials science: Energy Storage (as a battery redox shuttle), Organic Electronics (as a conducting polymer monomer), and Pharmaceutical Materials (as a drug precursor).
This whitepaper provides an authoritative, mechanistic guide to deploying 4-CPV across these fields, complete with self-validating experimental protocols and causality-driven methodologies.
Structural and Electronic Profiling of 4-CPV
The utility of 4-CPV stems directly from its molecular architecture. The two methoxy groups strongly donate electron density into the aromatic ring via resonance, significantly lowering the molecule's oxidation potential compared to unsubstituted benzene[1]. Simultaneously, the bulky cyclopentyl group at the C4 position introduces targeted steric hindrance. This steric bulk is the master key to its dual nature: it can stabilize reactive radical cations to prevent unwanted side reactions, yet it leaves the C3, C5, and C6 positions accessible under extreme oxidative stress.
Quantitative Comparison: 4-CPV vs. Unsubstituted Veratrole
Property
Veratrole (Unsubstituted)
4-Cyclopentyl-1,2-dimethoxybenzene (4-CPV)
Mechanistic Causality / Impact
Oxidation Potential
~4.3 V vs Li/Li⁺
~4.1 V vs Li/Li⁺
Inductive electron donation from the cyclopentyl ring further lowers the oxidation threshold, ideal for protecting LiFePO₄ cathodes.
Radical Cation Stability
Low (Rapid dimerization)
Moderate-High
Steric shielding at C4 delays irreversible C-C coupling, extending the lifetime of the radical cation for redox shuttling[2].
Polymer Solubility
Insoluble (Precipitates)
Soluble in organic solvents
The lipophilic cyclopentyl chain disrupts interchain π-π stacking, enabling solution-processing of the resulting polymer.
Physical State (25 °C)
Mobile Liquid
Viscous Liquid
Increased molecular weight and enhanced van der Waals interactions alter rheological properties for electrolyte formulation.
Energy Storage: Redox Shuttle Additive for Lithium-Ion Batteries
Overcharging is a catastrophic failure mode in lithium-ion batteries, leading to electrolyte decomposition, gas generation, and thermal runaway. 1,2-dimethoxybenzene derivatives act as "chemical fuses" or redox shuttles[2]. When the cell voltage exceeds the safe limit, 4-CPV is reversibly oxidized at the cathode to a radical cation (4-CPV•⁺). This species diffuses to the anode, where it is reduced back to its neutral state, effectively locking the cell voltage at ~4.1 V and safely dissipating excess charge as heat[1].
Mechanism of 4-CPV as a reversible redox shuttle for battery overcharge protection.
Protocol 1: Electrochemical Evaluation of 4-CPV as a Redox Shuttle
Self-Validating Metric: A successful test will yield a flat, continuous voltage plateau at ~4.1 V during a 200% overcharge cycle.
Electrolyte Formulation: Dissolve 0.1 M of 4-CPV in a base electrolyte of 1.2 M LiPF₆ in Ethylene Carbonate/Ethyl Methyl Carbonate (EC:EMC, 3:7 v/v).
Causality: A 0.1 M concentration provides sufficient active material to carry the overcharge current without drastically increasing the electrolyte's viscosity, which would impede ionic conductivity.
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm) using a LiFePO₄ cathode, a graphite anode, and a Celgard 2325 separator.
Galvanostatic Cycling: Cycle the cell between 2.5 V and 3.8 V at a C/10 rate for 3 formation cycles.
Overcharge Induction: On the 4th cycle, charge the cell at a C/10 rate to 200% of its theoretical capacity.
Causality: The C/10 rate is deliberately chosen to ensure the applied charging current does not exceed the mass-transport-limited diffusion rate of the 4-CPV•⁺ species. Exceeding this limit would cause the potential to spike, bypassing the shuttle's protection window.
While 4-CPV acts as a stable shuttle at low concentrations, applying a sustained, high anodic overpotential in a concentrated solution forces the radical cations to overcome steric hindrance and undergo C-C coupling. Unsubstituted veratrole polymerizes into an intractable, insoluble blue-black solid[3]. However, electropolymerizing 4-CPV yields Poly(4-CPV) , a conducting polymer whose cyclopentyl side-chains provide sufficient free volume to render the polymer soluble in common organic solvents (e.g., chloroform, THF), enabling spin-coating and printing for organic electronics.
Protocol 2: Potentiodynamic Electrosynthesis of Poly(4-CPV) Films
Self-Validating Metric: The formation of a uniform, electrochromic film on the working electrode that exhibits reversible color changes upon voltage sweeps.
Solution Preparation: Prepare a solution of 0.05 M 4-CPV and 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in strictly anhydrous acetonitrile.
Causality: Anhydrous conditions (<10 ppm H₂O) are absolutely critical. Water acts as a strong nucleophile that attacks the radical cation intermediate, terminating the polymerization cascade and diverting the reaction toward soluble amides[3].
Electrochemical Cell Setup: Utilize a three-electrode configuration: a Platinum (Pt) disk working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.
Electropolymerization: Apply cyclic voltammetry (CV) from 0.0 V to +1.6 V vs Ag/Ag⁺ at a scan rate of 50 mV/s for 20 cycles.
Causality: Potentiodynamic cycling (rather than constant-potential bulk electrolysis) allows the polymer film to relax between oxidative bursts, resulting in a denser, more highly ordered fibrillar morphology with superior electronic conductivity.
Harvesting: Remove the Pt electrode, rinse gently with monomer-free acetonitrile to remove unreacted 4-CPV, and dry under vacuum.
Pharmaceutical Materials: Advanced Precursor for PDE4 Inhibitors
In drug development, the 3-cyclopentyloxy-4-methoxyphenyl moiety is a privileged pharmacophore, serving as the critical binding domain for Phosphodiesterase-4 (PDE4) inhibitors (e.g., Cilomilast, Piclamilast) used to treat chronic obstructive pulmonary disease (COPD) and asthma. 4-CPV serves as an advanced, structurally pre-organized starting material for synthesizing these APIs, bypassing hazardous multi-step cyclopentylation of highly reactive catechols[4].
Synthetic workflow from 4-CPV to advanced PDE4 inhibitor pharmaceutical precursors.
Protocol 3: Selective Demethylation of 4-CPV
Self-Validating Metric: High-Performance Liquid Chromatography (HPLC) showing >90% regioselectivity for the target mono-phenol over the fully demethylated catechol.
Inert Atmosphere Setup: Purge a flame-dried Schlenk flask with nitrogen. Dissolve 10 mmol of 4-CPV in 50 mL of anhydrous dichloromethane (DCM).
Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Lewis Acid Addition: Slowly add 11 mmol (1.1 equivalents) of Boron tribromide (BBr₃) dropwise via syringe over 15 minutes.
Causality: Performing this reaction at cryogenic temperatures (-78 °C) under strict stoichiometric control ensures thermodynamic selectivity. The bulky cyclopentyl group at C4 sterically hinders the adjacent methoxy group at C2. Consequently, the BBr₃ Lewis acid preferentially complexes with and cleaves the less hindered methoxy group at C1, establishing the exact regiochemistry required for PDE4 inhibitors.
Quenching and Extraction: Allow the reaction to stir for 2 hours at -78 °C, then carefully quench with methanol. Warm to room temperature, wash with saturated aqueous NaHCO₃, extract with DCM, and concentrate in vacuo.
References
Working mechanism of the redox-shuttle additive 1,2-dimethoxybenzene for overcharge protection.ResearchGate.
REDOX SHUTTLE ADDITIVES FOR OVERCHARGE PROTECTION IN LITHIUM BATTERIES.OSTI.GOV.
Kinetics aspects of the electrooxidation of veratrole in wet acetonitrile.SciELO.
4-Bromoveratrole | 2859-78-1 - Chemical Properties, Uses, Production.ChemicalBook.
Step-by-step synthesis protocol for 4-Cyclopentyl-1,2-dimethoxybenzene
An Application Note for the Synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene Abstract This application note details a robust, scalable protocol for the synthesis of 4-cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4)[1]...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4)[1], a valuable veratrole derivative utilized as an intermediate in the development of phosphodiesterase type 4 (PDE4) inhibitors and other active pharmaceutical ingredients. The protocol employs a Palladium-catalyzed Kumada–Corriu cross-coupling strategy, leveraging the reaction between 4-bromo-1,2-dimethoxybenzene and cyclopentylmagnesium bromide.
Mechanistic Rationale & Strategy
The synthesis of alkyl-substituted arenes via cross-coupling presents unique challenges, primarily the propensity of alkyl organometallic intermediates to undergo rapid
β
-hydride elimination prior to reductive elimination, leading to alkene byproducts[2].
To circumvent this, the Kumada cross-coupling reaction is highly effective when paired with a palladium catalyst bearing a bidentate phosphine ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
Pd(dppf)Cl2
). The bidentate nature of dppf enforces a cis-geometry on the organopalladium(II) intermediate, accelerating the desired reductive elimination step and outcompeting the
β
-hydride elimination pathway. The catalytic cycle proceeds through three fundamental steps: oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with the alkyl Grignard reagent, and subsequent reductive elimination to yield the target carbon-carbon bond[3][4].
Fig 1: Pd-catalyzed Kumada coupling catalytic cycle for 4-cyclopentyl-1,2-dimethoxybenzene.
Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Function
4-Bromo-1,2-dimethoxybenzene
217.06
1.0
2.17 g
Electrophile
Cyclopentylmagnesium bromide (2M in THF)
173.34
1.3
6.5 mL (13.0 mmol)
Nucleophile
Pd(dppf)Cl2⋅CH2Cl2
816.64
0.03
245 mg (0.3 mmol)
Catalyst
Tetrahydrofuran (THF), Anhydrous
72.11
-
30 mL
Solvent
Saturated
NH4Cl
(aq)
-
-
20 mL
Quenching Agent
Safety Note: Grignard reagents are highly moisture-sensitive and pyrophoric. All handling must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup (Inert Atmosphere)
Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes to ensure the complete removal of ambient moisture and oxygen.
Reagent Loading: Backfill the flask with Argon. Introduce 4-bromo-1,2-dimethoxybenzene (2.17 g, 10.0 mmol) and the palladium catalyst
Pd(dppf)Cl2⋅CH2Cl2
(245 mg, 3 mol%).
Solvent Addition: Inject 30 mL of anhydrous THF via syringe through a rubber septum. Stir the mixture at room temperature (
22∘C
) for 5 minutes until the catalyst is uniformly suspended/dissolved, yielding a reddish-brown solution.
Phase 2: Grignard Addition and Coupling
4. Temperature Control: Cool the reaction flask to
0∘C
using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the Grignard addition and prevents localized heating that could promote homocoupling or premature catalyst degradation.
5. Transmetalation Initiation: Using a dried, argon-purged syringe, add the cyclopentylmagnesium bromide solution (2.0 M in THF, 6.5 mL, 13.0 mmol) dropwise over 15 minutes.
6. Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to a gentle reflux (
65∘C
) for 4 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 9:1) or GC-MS until the complete consumption of the aryl bromide is observed.
Phase 3: Quenching and Workup
7. Quenching: Cool the reaction mixture back to
0∘C
. Slowly add 20 mL of saturated aqueous ammonium chloride (
NH4Cl
) dropwise to quench the unreacted Grignard reagent. Caution: Vigorous gas evolution and exotherm will occur.
8. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
3×20 mL
).
9. Washing and Drying: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
).
10. Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude dark oil.
Phase 4: Purification
11. Flash Chromatography: Purify the crude product via silica gel flash chromatography. Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes. The target compound, being highly lipophilic, will elute rapidly.
12. Isolation: Pool the fractions containing the pure product (identified via TLC,
Rf≈0.6
in 9:1 Hexanes:EtOAc) and concentrate in vacuo to afford 4-cyclopentyl-1,2-dimethoxybenzene as a clear to pale-yellow oil.
Expected Data & Characterization
Parameter
Expected Result
Analytical Significance
Yield
82 - 88% (1.69 - 1.81 g)
Demonstrates the efficiency of the bidentate ligand in suppressing
β
-hydride elimination.
Appearance
Clear to pale-yellow oil
Visual confirmation of purity post-chromatography.
Confirms the presence of the veratrole core (aromatic and methoxy protons) and the intact cyclopentyl ring.
MS (ESI+)
m/z
206.13
[M]+
Validates the molecular weight of the coupled product.
References
Grokipedia. Kumada coupling. Retrieved April 10, 2026. [Link]
Wikipedia. Kumada coupling. Retrieved April 10, 2026.[Link]
Frisch, A. C., Shaikh, N., Zapf, A., & Beller, M. (2002). Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. Angewandte Chemie International Edition, 41(21), 4056-4059.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Target Compound: 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4)[1]
Introduction & Mechanistic Rationale
The synthesis of 4-cyclopentyl-1,2-dimethoxybenzene relies on the Friedel-Crafts (FC) alkylation of 1,2-dimethoxybenzene (veratrole) with a cyclopentyl electrophile. While the Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution[2], applying it to highly electron-rich substrates like veratrole presents unique mechanistic challenges that dictate catalyst and reagent selection.
Regioselectivity and Steric Control
Veratrole possesses two strongly activating, ortho/para-directing methoxy groups. Electrophilic attack by the secondary cyclopentyl carbocation occurs almost exclusively at the C4 position . The C3 position, while electronically activated, is sterically hindered by the adjacent methoxy group. Consequently, the bulky cyclopentyl group naturally favors the more accessible C4 position, ensuring high regioselectivity.
Overcoming Polyalkylation
A fundamental limitation of FC alkylation is that the introduction of an alkyl group increases the electron density of the aromatic ring, making the product more reactive than the starting material[3]. This frequently leads to polyalkylation. To suppress the formation of di-cyclopentyl-dimethoxybenzene, these protocols utilize a stoichiometric excess of the starting arene (veratrole), which statistically outcompetes the mono-alkylated product for the electrophile[3].
The Problem with Strong Lewis Acids (AlCl₃)
Traditionally, aluminum chloride (AlCl₃) is the standard catalyst for FC reactions[2]. However, the oxygen atoms of veratrole's methoxy groups act as hard Lewis bases that strongly coordinate with AlCl₃. This complexation not only demands greater than stoichiometric amounts of the catalyst but frequently triggers ether cleavage (demethylation), yielding unwanted phenolic byproducts[3]. Therefore, milder Lewis acids (e.g., FeCl₃) or Brønsted solid acids (e.g., Amberlyst-15) are required to maintain catalytic turnover and preserve the methoxy groups.
Catalyst Selection & Reaction Optimization
The table below summarizes the causality behind catalyst selection, comparing traditional and modern approaches for this specific transformation.
Catalyst System
Alkylating Agent
Temp
Yield
Selectivity (Mono:Di)
Mechanistic Notes & Causality
AlCl₃ (1.1 eq)
Cyclopentyl Chloride
0 °C
< 30%
Poor
Not Recommended. Severe demethylation of veratrole; stoichiometric amounts required due to O-complexation[2].
FeCl₃ (0.1 eq)
Cyclopentyl Chloride
25 °C
82%
Good (8:1)
Optimal Halide Route. Mild Lewis acid prevents ether cleavage; true catalytic turnover is maintained.
Amberlyst-15
Cyclopentanol
90 °C
89%
Excellent (15:1)
Optimal Green Route. Generates water as the only byproduct[4]; easily recoverable solid catalyst.
Reaction Pathway Visualization
The following diagram maps the two optimized synthetic routes (Halide vs. Alcohol) converging on the target molecule.
Fig 1: Dual pathways for the Friedel-Crafts alkylation of veratrole to the target compound.
This protocol utilizes a mild Lewis acid to prevent ether cleavage while maintaining high reactivity.
Reagents:
1,2-Dimethoxybenzene (Veratrole): 13.8 g (100 mmol, 1.0 eq)
Cyclopentyl chloride: 11.5 g (110 mmol, 1.1 eq)
Anhydrous Iron(III) chloride (FeCl₃): 1.62 g (10 mmol, 10 mol%)
Anhydrous Dichloromethane (DCM): 100 mL
Step-by-Step Methodology:
Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with veratrole and anhydrous DCM. Purge the system with nitrogen.
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lower initial temperatures control the exothermic generation of the carbocation, minimizing polymerization of the alkyl halide.
Catalyst Addition: Add anhydrous FeCl₃ in one portion. The solution will darken.
Electrophile Addition: Add cyclopentyl chloride dropwise over 30 minutes via an addition funnel, ensuring the internal temperature remains below 5 °C.
Reaction: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 9:1).
Quench & Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography to yield pure 4-cyclopentyl-1,2-dimethoxybenzene.
This protocol replaces toxic alkyl halides with alcohols, generating water as the sole byproduct[4].
Reagents:
1,2-Dimethoxybenzene (Veratrole): 41.4 g (300 mmol, 3.0 eq)
Cyclopentanol: 8.6 g (100 mmol, 1.0 eq)
Amberlyst-15 dry resin: 1.7 g (20 wt% relative to cyclopentanol)
Step-by-Step Methodology:
Preparation: Charge a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser with veratrole, cyclopentanol, and Amberlyst-15 resin. Causality: The 3.0 eq excess of veratrole acts as both the reactant and the solvent, heavily skewing the statistical probability toward mono-alkylation[3].
Heating: Heat the mixture to 90–100 °C with vigorous stirring for 6 hours.
Water Removal: As the reaction proceeds, water is generated from the dehydration of the alcohol and is collected in the Dean-Stark trap. Causality: Continuous removal of water drives the equilibrium forward and prevents the deactivation of the solid acid resin.
Filtration: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to recover the Amberlyst-15 resin (which can be washed with EtOAc, dried, and reused).
Isolation: Subject the filtrate to fractional vacuum distillation. The excess veratrole is recovered first (b.p. 206 °C at 760 mmHg; significantly lower under vacuum). The target compound is isolated from the higher-boiling distillation residue.
Analytical Validation & Troubleshooting
Self-Validating Signatures:
GC-MS: Look for the molecular ion peak [M]⁺ at m/z 206.1. The fragmentation pattern should show a stable aromatic core with the loss of the cyclopentyl ring.
¹H NMR (CDCl₃, 400 MHz): Verification of regioselectivity is critical. The aromatic region should display a classic 1,2,4-substitution pattern: an ortho-coupled doublet (~6.8 ppm, 1H), a meta-coupled doublet (~6.7 ppm, 1H), and a doublet of doublets (~6.75 ppm, 1H). The two methoxy groups will appear as distinct singlets around 3.8-3.9 ppm.
Common Issues & Solutions:
Issue: High levels of dialkylated product (e.g., 4,5-dicyclopentyl-1,2-dimethoxybenzene).
Solution: Increase the molar equivalent of veratrole relative to the cyclopentyl source. Ensure the addition of the electrophile is strictly dropwise.
Issue: Presence of phenolic OH stretch in IR (~3300 cm⁻¹) or broad singlet in ¹H NMR.
Solution: This indicates ether cleavage (demethylation). Ensure absolute exclusion of moisture if using FeCl₃, and verify that no stronger Lewis acids (like AlCl₃ or BBr₃ traces) contaminated the reactor.
References
Friedel–Crafts reaction - Mechanism and Catalysts
Source: Wikipedia
URL:[Link]
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Limitations
Source: Chemistry LibreTexts
URL:[Link]
Applications of Friedel–Crafts reactions in total synthesis of natural products
Source: National Institutes of Health (PMC)
URL:[Link]
Recommended solvents and Lewis acid catalysts for 4-Cyclopentyl-1,2-dimethoxybenzene reactions
Introduction: 4-Cyclopentyl-1,2-dimethoxybenzene - A Versatile Intermediate in Modern Synthesis 4-Cyclopentyl-1,2-dimethoxybenzene, also known as 4-cyclopentylveratrole, is an aromatic compound of significant interest to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: 4-Cyclopentyl-1,2-dimethoxybenzene - A Versatile Intermediate in Modern Synthesis
4-Cyclopentyl-1,2-dimethoxybenzene, also known as 4-cyclopentylveratrole, is an aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a cyclopentyl-substituted catechol dimethyl ether, offers a unique combination of steric and electronic properties. The electron-rich dimethoxy-substituted benzene ring is highly activated towards electrophilic aromatic substitution, making it a valuable scaffold for the synthesis of complex molecular architectures.[1] The cyclopentyl moiety introduces lipophilicity and a distinct three-dimensional profile, which can be crucial for modulating the biological activity and material properties of its derivatives.
This application note provides a comprehensive guide to performing reactions with 4-Cyclopentyl-1,2-dimethoxybenzene, with a particular focus on Lewis acid-catalyzed electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and alkylation. We will delve into the critical aspects of solvent and catalyst selection, providing detailed protocols and explaining the rationale behind these choices to ensure reproducible and high-yielding transformations.
Understanding the Reactivity of the Aromatic Core
The two methoxy groups on the benzene ring are strong activating groups, donating electron density to the aromatic system through resonance. This makes the ring highly nucleophilic and susceptible to attack by electrophiles. The cyclopentyl group is a weakly activating alkyl group. The combined effect of these substituents directs incoming electrophiles primarily to the positions ortho and para to the activating groups. Given the substitution pattern of 4-Cyclopentyl-1,2-dimethoxybenzene, the most likely positions for electrophilic attack are C5 and C6. Steric hindrance from the bulky cyclopentyl group may influence the regioselectivity of the reaction, potentially favoring substitution at the less hindered C5 position.[2][3]
Strategic Selection of Solvents: More Than Just a Medium
The choice of solvent is critical for the success of any reaction involving 4-Cyclopentyl-1,2-dimethoxybenzene. The ideal solvent should not only dissolve the reactants but also stabilize intermediates and not interfere with the catalyst.
Key Considerations for Solvent Selection:
Polarity and Dielectric Constant: For reactions involving the formation of charged intermediates, such as the arenium ion in electrophilic aromatic substitution, a solvent with a moderate to high dielectric constant can help to stabilize this species, potentially accelerating the reaction. However, highly polar and coordinating solvents can complex with the Lewis acid catalyst, reducing its activity.
Aprotic Nature: Protic solvents (e.g., alcohols, water) are generally unsuitable for classical Friedel-Crafts reactions as they will react with the strong Lewis acid catalysts.[4] Therefore, aprotic solvents are the preferred choice.
Inertness: The solvent must be inert under the reaction conditions and not react with the starting materials, reagents, or the Lewis acid catalyst.
Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature.
Recommended Solvents for Reactions of 4-Cyclopentyl-1,2-dimethoxybenzene:
Solvent
Class
Dielectric Constant (approx.)
Boiling Point (°C)
Rationale for Use
Dichloromethane (DCM)
Halogenated
9.1
40
Excellent solvent for a wide range of organic compounds and Lewis acids. Its moderate polarity helps to dissolve reactants and stabilize intermediates without strongly coordinating to the catalyst. Its low boiling point allows for easy removal post-reaction.[5]
1,2-Dichloroethane (DCE)
Halogenated
10.4
84
Similar to DCM but with a higher boiling point, allowing for reactions to be conducted at elevated temperatures.[6]
Carbon Disulfide (CS₂)
Non-polar
2.6
46
A traditional solvent for Friedel-Crafts reactions, as it is non-polar and does not complex with Lewis acids. However, it is highly flammable and toxic, and its use is often avoided in modern synthesis.
Nitromethane (CH₃NO₂)
Nitroalkane
35.9
101
A polar aprotic solvent that can be effective for Friedel-Crafts reactions, particularly with less reactive substrates. Its high polarity can help to dissolve the Lewis acid-acyl halide complex.
Propylene Carbonate
Carbonate
66.1
242
An environmentally friendly polar aprotic solvent that has been shown to be effective for Friedel-Crafts acylations catalyzed by low loadings of iron(III) chloride.[7]
Lewis Acid Catalysts: The Engine of Electrophilic Aromatic Substitution
The selection of the appropriate Lewis acid catalyst is paramount for achieving high efficiency and selectivity in reactions such as Friedel-Crafts acylation and alkylation. The strength of the Lewis acid will determine the rate of the reaction and can also influence the potential for side reactions.
Mechanism of Lewis Acid Catalysis in Friedel-Crafts Acylation
The diagram below illustrates the generally accepted mechanism for Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Commonly Employed Lewis Acid Catalysts:
Lewis Acid
Relative Strength
Key Characteristics & Recommendations
Aluminum Chloride (AlCl₃)
Very Strong
The most common and powerful Lewis acid for Friedel-Crafts reactions.[8] Often used in stoichiometric amounts for acylations due to complexation with the ketone product.[4] Can promote side reactions like demethylation of the methoxy groups, especially at higher temperatures.[9]
Iron(III) Chloride (FeCl₃)
Strong
A good alternative to AlCl₃, often used in catalytic amounts for activated arenes.[7] Generally less prone to causing demethylation than AlCl₃.
Zinc Chloride (ZnCl₂)
Moderate
A milder Lewis acid that is useful for reactions with highly activated substrates where a strong Lewis acid might lead to unwanted side reactions.[7]
Boron Trifluoride (BF₃)
Strong
Often used as its etherate complex (BF₃·OEt₂). It is a versatile Lewis acid for various electrophilic substitutions.
Titanium Tetrachloride (TiCl₄)
Strong
A powerful Lewis acid that can be effective in Friedel-Crafts reactions. It is a liquid, which can be easier to handle than solid AlCl₃.[7]
Zirconium(IV) chloride (ZrCl₄)
Moderate to Strong
Has been reported as a catalyst for selective demethylation of ortho-trimethoxybenzene compounds, suggesting it can interact with methoxy groups. Its use in Friedel-Crafts reactions on such substrates should be approached with caution to avoid this side reaction.[10]
Expert Insight: For the highly activated 4-Cyclopentyl-1,2-dimethoxybenzene, milder Lewis acids such as FeCl₃ or ZnCl₂ are recommended to minimize the risk of demethylation of the methoxy groups, a common side reaction with stronger Lewis acids like AlCl₃.[9] If AlCl₃ is used, the reaction should be conducted at low temperatures (0 °C or below) and with careful control of stoichiometry.
Experimental Protocols
The following protocols are provided as a starting point for the Friedel-Crafts acylation and alkylation of 4-Cyclopentyl-1,2-dimethoxybenzene. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve the best results.
Protocol 1: Friedel-Crafts Acylation with Acetyl Chloride
This protocol describes the introduction of an acetyl group onto the aromatic ring.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-Cyclopentyl-1,2-dimethoxybenzene (1.0 eq).
Dissolve the starting material in anhydrous DCM (approximately 0.2 M).
Cool the solution to 0 °C in an ice bath.
To a separate flask, add anhydrous FeCl₃ (1.1 eq) and suspend it in a small amount of anhydrous DCM.
Slowly add the FeCl₃ suspension to the solution of the starting material at 0 °C with vigorous stirring.
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Caption: Step-by-step workflow for the Friedel-Crafts acylation protocol.
Protocol 2: Friedel-Crafts Alkylation with Cyclopentyl Bromide
This protocol describes the introduction of a second cyclopentyl group onto the aromatic ring. Note that polyalkylation is a common side reaction in Friedel-Crafts alkylation.[11]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq).
Suspend the AlCl₃ in anhydrous DCM.
Cool the suspension to -10 °C using an ice-salt bath.
In a separate flask, dissolve 4-Cyclopentyl-1,2-dimethoxybenzene (1.0 eq) and cyclopentyl bromide (1.1 eq) in anhydrous DCM.
Slowly add the solution of the starting material and alkylating agent to the AlCl₃ suspension over 30 minutes, maintaining the temperature below -5 °C.
After the addition is complete, allow the reaction to stir at -10 °C to 0 °C for 2-4 hours, monitoring by TLC.
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
Purify the product mixture by column chromatography to separate the desired product from any starting material and polyalkylated byproducts.
Troubleshooting and Side Reactions
Demethylation: As previously mentioned, the methoxy groups can be cleaved by strong Lewis acids, especially at elevated temperatures.[9] If demethylated byproducts are observed, consider using a milder Lewis acid, lower reaction temperatures, and shorter reaction times.
Poly-acylation/alkylation: While polyacylation is less common due to the deactivating nature of the introduced acyl group, polyalkylation can be a significant issue.[4] To minimize this, use a stoichiometric excess of the aromatic substrate relative to the alkylating agent and Lewis acid.
Rearrangements in Alkylation: While not an issue with a cyclopentyl electrophile, be aware that when using other alkylating agents, carbocation rearrangements can occur to form more stable carbocations.[12]
Conclusion
4-Cyclopentyl-1,2-dimethoxybenzene is a highly activated aromatic substrate that readily undergoes electrophilic aromatic substitution. The key to successful and selective transformations lies in the judicious choice of solvent and Lewis acid catalyst. For acylations, milder Lewis acids like FeCl₃ in chlorinated solvents are recommended to avoid demethylation. For alkylations, careful control of stoichiometry and temperature is crucial to minimize polyalkylation. The protocols provided herein serve as a robust starting point for the synthesis of a diverse range of derivatives from this valuable intermediate, empowering further research in drug discovery and materials science.
Electronic Substituent Effects for the Fine-Tuning of the Regioselectivity in the Diastereoselective Rearrangement of 1,3-Cyclopentanediyl Radical Cations Generated from Tricyclo[3.3.0.0 2,4 ]octanes (Housanes) by Chemical Electron Transfer. ACS Publications. [Link]
Method for selective demethylation of ortho-trimethoxybenzene compounds.
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. RSC Publishing. [Link]
AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega. [Link]
SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Scirp.org. [Link]
Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. ACS Publications. [Link]
Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride. National Sun Yat-sen University. [Link]
Friedel-Crafts Acylation. University of Missouri–St. Louis. [Link]
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. The 22nd European Symposium on Computer Aided Process Engineering. [Link]
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of South Florida. [Link]
Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI. [Link]
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. University of Wisconsin-River Falls. [Link]
Sterically Controlled Lewis Acid-Base Interaction Toward para-Selective Borylation of Aromatic Aldimines and Benzylamines. Angewandte Chemie International Edition. [Link]
The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. [Link]
The Improved para-Selective C(sp 2 )-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. MDPI. [Link]
Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols. Chemical Science. [Link]
Diastereo- and enantioselective synthesis of functionalized cyclopentenes containing quaternary chiral center via thiosquaramide-catalyzed cascade Michael/Henry reaction. ResearchGate. [Link]
Electrochemical Site-Selective Alkylation of Azobenzenes with (Thio)Xanthenes. National Institutes of Health. [Link]
Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. National Institutes of Health. [Link]
Chiral Lewis base/Lewis acid/Brønsted acid cooperative catalysis enabled regio- and enantioselective electrophilic sulfenylation/ semipinacol rearrangement of allenols. Semantic Scholar. [Link]
Application Note: Advanced Liquid Chromatography Purification of Synthesized 4-Cyclopentyl-1,2-dimethoxybenzene
Chemical Context & Chromatographic Causality The synthesis of 4-cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4) is typically achieved via the Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole) using cyclop...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Context & Chromatographic Causality
The synthesis of 4-cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4) is typically achieved via the Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole) using cyclopentanol or a cyclopentyl halide, catalyzed by Lewis acids or solid acid catalysts[1]. The strongly electron-donating methoxy groups of veratrole direct the electrophilic aromatic substitution primarily to the 4-position. However, because alkyl groups activate the aromatic ring, the initial product is more nucleophilic than the starting material. This thermodynamic reality inevitably leads to polyalkylated byproducts (e.g., 4,5-dicyclopentyl-1,2-dimethoxybenzene) and complicates the crude matrix[2].
To isolate the target compound at >99% purity, the purification strategy must exploit the subtle shifts in molecular volume and lipophilicity introduced by the cyclopentyl moiety. We employ a two-dimensional chromatographic approach:
Phase I (Normal Phase) : Capitalizes on the hydrophobic bulk of the cyclopentyl ring. On bare silica, the non-polar polyalkylated byproducts elute first, followed by the target mono-alkylated ether, and finally the highly polar unreacted veratrole.
Phase II (Reversed-Phase) : Serves as an orthogonal polishing step. On a low-silanol C18 or specialized mixed-mode column, retention is strictly driven by hydrophobic interactions, allowing for the baseline resolution of the target compound from closely related regioisomers[3].
Purification Workflow Architecture
Fig 1: Two-dimensional liquid chromatography purification workflow for veratrole derivatives.
Phase I: Bulk Depletion via Normal-Phase Flash Chromatography
Objective : Isolate the target compound from the crude Friedel-Crafts reaction matrix, stripping away catalyst residues and extreme polarity outliers.
Methodology :
Sample Preparation : Quench the crude reaction, extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to a viscous oil.
Column Equilibration : Pack a silica gel column (40-63 µm particle size) and equilibrate with 100% Hexane.
Dry Loading : Adsorb the crude oil onto silica gel (1:2 w/w ratio) and load it onto the top of the column bed.
Causality: Dry loading prevents the viscous crude oil from causing band broadening and tailing, which is a common failure point when liquid-loading lipophilic ethers onto normal-phase columns.
Gradient Elution : Execute the step gradient detailed in Table 1.
Self-Validating System (Fraction Analysis) : Monitor fractions via Thin Layer Chromatography (TLC). Visualize using UV light (254 nm) and a phosphomolybdic acid (PMA) stain.
Validation Metric: The target compound must show an R_f value strictly intermediate between the di-alkylated byproduct (higher R_f) and veratrole (lower R_f). Co-spotting fractions against the crude mixture validates successful resolution before pooling.
Table 1: NPLC Step Gradient Conditions
Step
Mobile Phase A (Hexane)
Mobile Phase B (Ethyl Acetate)
Column Volumes (CV)
Expected Elution Profile
1
100%
0%
2.0
Di-alkylated byproducts
2
98%
2%
3.0
Target compound begins
3
95%
5%
3.0
Target compound main band
4
90%
10%
2.0
Unreacted veratrole
Phase II: Orthogonal Polishing via RP-HPLC
Objective : Achieve >99% purity by removing trace regioisomers and assessing final spectral homogeneity[4].
Methodology :
Sample Preparation : Dissolve the NPLC-purified fraction in HPLC-grade Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Execution : Utilize a reversed-phase system (e.g., Newcrom R1 or standard C18, 150 x 4.6 mm, 5 µm)[5]. Set the flow rate to 1.0 mL/min and column temperature to 30°C.
Mobile Phase Causality : A binary system of Water and Acetonitrile (MeCN) is utilized. Acetonitrile provides superior mass transfer and sharper peaks for aromatic ethers compared to methanol. Adding 0.1% Formic Acid suppresses the ionization of any trace phenolic impurities (e.g., demethylated byproducts) and mitigates secondary interactions with residual silanols on the stationary phase[3].
Self-Validating System (Peak Purity) : Utilize Diode Array Detector (DAD) software (monitoring at 230 nm and 280 nm) to perform peak purity analysis.
Validation Metric: The UV spectrum must remain homogenous across the leading edge, apex, and tailing edge of the 4-cyclopentyl-1,2-dimethoxybenzene peak. Any spectral deviation (>1% threshold) automatically invalidates the fraction, indicating the co-elution of a regioisomer.
Table 2: RP-HPLC Gradient Conditions
Time (min)
Water (0.1% FA)
Acetonitrile (0.1% FA)
Gradient Curve
0.0
50%
50%
Initial
2.0
50%
50%
Isocratic hold
12.0
10%
90%
Linear ramp
15.0
10%
90%
Isocratic wash
15.1
50%
50%
Return to initial
20.0
50%
50%
Re-equilibration
Quantitative Elution Profiling
In the RP-HPLC phase, the elution order is strictly governed by the hydrophobic surface area of the analytes. The addition of the cyclopentyl ring significantly increases retention relative to the parent veratrole core.
Table 3: Expected Relative Retention Times (RRT) in RP-HPLC
Compound
RRT
Mechanistic Rationale
Veratrole
0.45
Lacks the hydrophobic cyclopentyl ring; highly polar relative to the matrix.
3-Cyclopentyl-1,2-dimethoxybenzene
~0.95
Regioisomer; slightly more sterically hindered, reducing stationary phase interaction.
4-Cyclopentyl-1,2-dimethoxybenzene
1.00
Target compound; optimal interaction with the C18/R1 stationary phase.
4,5-Dicyclopentyl-1,2-dimethoxybenzene
1.45
Highly lipophilic due to two bulky cycloalkyl groups; strongly retained.
References
Title: Tetravalent metal acid salts: Solid acid catalysts for hydration of nitriles to amides
Source: ResearchGate
URL
Title: A Fenton Approach to Aromatic Radical Cations and Diarylmethane Synthesis
Source: ACS Publications
URL
Title: Separation of 1,2-Dimethoxybenzene on Newcrom R1 HPLC column
Source: SIELC Technologies
URL
Title: Separation of Benzene, 4-ethenyl-1,2-dimethoxy- on Newcrom R1 HPLC column
Source: SIELC Technologies
URL
Title: A Comparative Guide to Purity Assessment of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene by HPLC and Alternative Methods
Source: Benchchem
URL
Technical Support Center: Synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene
Introduction Welcome to the technical support guide for the synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene. This molecule, a derivative of veratrole (1,2-dimethoxybenzene), is a valuable building block in medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene. This molecule, a derivative of veratrole (1,2-dimethoxybenzene), is a valuable building block in medicinal chemistry and materials science.[1][2] This guide is designed for chemistry professionals and provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. The most reliable and common synthetic route involves a two-step process: a Friedel-Crafts acylation followed by a ketone reduction.[3] This document will address challenges encountered in both stages of this sequence.
Core Synthetic Workflow
The synthesis is typically approached as a two-stage process to avoid the issues of carbocation rearrangement and polyalkylation that are common with direct Friedel-Crafts alkylation.[3] The acylation-reduction sequence ensures high regioselectivity and a cleaner product profile.
Caption: General two-step workflow for the synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene.
Part 1: Troubleshooting the Friedel-Crafts Acylation
The first step, the acylation of veratrole, is a critical electrophilic aromatic substitution.[1][4][5] Veratrole is highly activated towards this reaction due to its two electron-donating methoxy groups.[1] However, several factors can lead to poor outcomes.
Q1: My Friedel-Crafts acylation has a very low yield or failed completely. What are the most likely causes?
Low yields in this reaction are common and can almost always be traced back to catalyst deactivation, incorrect stoichiometry, or poor reagent quality.
Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6][7] Any water present in the glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.
Solution: Ensure all glassware is oven-dried immediately before use and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous AlCl₃ or one that has been stored properly in a desiccator.[7][8]
Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it.[6][8]
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. This ensures there is enough catalyst to drive the reaction to completion.
Substrate/Reagent Quality: The purity of your starting materials is crucial.
Veratrole: Ensure it is free from phenolic impurities (like catechol or guaiacol), which can interfere with the catalyst.
Cyclopentanecarbonyl Chloride: This acylating agent should be colorless and free from the corresponding carboxylic acid, which can inhibit the reaction. If necessary, distill it before use.[6]
Troubleshooting common impurities in 4-Cyclopentyl-1,2-dimethoxybenzene crystallization
Technical Support Center: 4-Cyclopentyl-1,2-dimethoxybenzene (4-CPDMB) Crystallization Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-0...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 4-Cyclopentyl-1,2-dimethoxybenzene (4-CPDMB) Crystallization
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4). As a highly lipophilic, electron-rich veratrole derivative, 4-CPDMB presents unique crystallization challenges—most notably its severe propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
This guide synthesizes thermodynamic principles, kinetic control strategies, and field-proven methodologies to help you bypass miscibility gaps, reject regioisomeric impurities, and achieve high-purity crystalline yields.
I. Mechanistic Overview: Impurity Generation and Phase Separation
4-CPDMB is typically synthesized via the Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole) with a cyclopentyl halide or alcohol[1][2]. This electrophilic aromatic substitution inherently generates a specific impurity profile. If the subsequent crystallization is poorly controlled, the system enters a metastable liquid-liquid miscibility gap rather than nucleating solid crystals[3][4].
Fig 1. Synthesis pathways and the critical divergence between LLPS (oiling out) and true crystallization.
II. Quantitative Impurity Profiling & Partitioning
Understanding how impurities behave during an "oiled out" state versus a crystalline state is critical. The solute-rich droplets formed during LLPS act as an excellent, indiscriminate solvent for structurally similar impurities[3][5].
Impurity Species
Origin / Cause
Partitioning in LLPS (Oil Phase)
Partitioning in Crystal Lattice
Primary Removal Strategy
Unreacted Veratrole
Incomplete Friedel-Crafts reaction
High (Highly soluble in 4-CPDMB oil)
Low (Sterically excluded)
Anti-solvent crystallization (remains in liquor).
3-Cyclopentyl-1,2-dimethoxybenzene
Ortho-attack during alkylation
Very High (Miscible with 4-CPDMB)
Moderate (Can co-crystallize due to similar size)
Slurry aging (Ostwald ripening) to purge from lattice.
4,5-Dicyclopentyl veratrole
Di-alkylation (excess reagent)
High (Lipophilic entrapment)
Low (Bulky, disrupts lattice)
Carbon filtration prior to crystallization; high-dilution.
Oxidation Degradants
Air exposure of electron-rich ring
Moderate
Low
Antioxidant addition (e.g., BHT) during dissolution.
III. Troubleshooting FAQs
Q1: My product forms a milky emulsion at the bottom of the reactor instead of crystallizing. What is happening?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." 4-CPDMB is a low-melting, highly lipophilic molecule. When you generate supersaturation too quickly (e.g., by crashing the temperature or dumping in anti-solvent), the system crosses the spinodal curve before the kinetically slower process of crystal nucleation can occur[3][6]. The solution separates into a solute-poor aqueous phase and a solute-rich oil phase[7].
Solution: You must map the phase diagram to identify the miscibility gap. Reduce the maximum achievable supersaturation by using a solvent system with a slightly lower solubility curve, and apply an effective seeding strategy halfway into the metastable zone[3][8].
Q2: Even when I get solids, the 3-cyclopentyl regioisomer persists at 2-3%. How do I purge it?A: The 3-cyclopentyl isomer has nearly identical polarity to 4-CPDMB, meaning it co-precipitates easily if the crystallization is too fast. If LLPS occurs, the oil droplets act as a "good solvent" for this impurity, locking it into the final solid when the oil eventually hardens[3][5].
Solution: First, ensure you are bypassing LLPS entirely (see Protocol below). Second, implement a slurry aging step. By holding the suspension at a temperature just below the solubility limit for 12-24 hours, the smaller, impure crystals will dissolve and redeposit onto larger, purer crystals (Ostwald ripening), effectively purging the regioisomer into the mother liquor[6].
Q3: Why does my isolated 4-CPDMB have a persistent yellow/brown tint, and how do I remove it?A: Veratrole derivatives are electron-rich and susceptible to trace oxidation, forming colored quinone-like degradants. These colored impurities are highly soluble in the 4-CPDMB oil phase during LLPS.
Solution: Treat the initial dissolution mixture with activated carbon (10% wt/wt) and perform a hot polish filtration. Ensure the crystallization is conducted under an inert nitrogen atmosphere to prevent further oxidation.
IV. Step-by-Step Experimental Protocol: Optimized Anti-Solvent Crystallization
To guarantee a self-validating system that avoids LLPS and purges regioisomers, use an Isopropanol (IPA) / Water anti-solvent system with precise kinetic controls.
Materials:
Crude 4-Cyclopentyl-1,2-dimethoxybenzene
Isopropanol (IPA) (Good Solvent)
Deionized Water (Anti-solvent)
Pure 4-CPDMB seed crystals (1-2% wt/wt)
Workflow:
Dissolution & Polish: Suspend crude 4-CPDMB in 5 volumes of IPA. Heat to 50°C under nitrogen until complete dissolution is achieved. Pass the solution through a 0.45 µm PTFE filter to remove particulate matter (which can cause premature, uncontrolled nucleation).
Cooling to the Metastable Zone: Cool the reactor linearly from 50°C to 35°C over 60 minutes. Self-Validation Check: The solution must remain completely clear. If turbidity appears here, you have hit the LLPS boundary; heat back to 50°C and add 1 volume of IPA[4].
Seeding: At 35°C, charge 1-2% wt/wt of pure 4-CPDMB seed crystals.
Seed Bed Aging: Hold the temperature at 35°C for 60 minutes. Self-Validation Check: Visually (or via in-situ probe) confirm that the seed crystals persist and do not dissolve, and that the mixture does not turn milky[3]. This confirms you are safely within the metastable zone and not in a miscibility gap.
Anti-Solvent Dosing: Initiate the addition of 4 volumes of Deionized Water. Critical: The dosing must be strictly controlled at a rate of 0.1 volumes/minute to prevent localized spikes in supersaturation that trigger oiling out[3][8].
Slurry Aging (Ostwald Ripening): Once all water is added, cool the suspension to 20°C and hold for 12 hours with moderate agitation. This step purges the entrapped 3-cyclopentyl regioisomer into the mother liquor[6].
Isolation: Filter the suspension via a Nutsche filter or centrifuge. Wash the cake with a pre-chilled (5°C) mixture of 1:1 IPA/Water. Dry under vacuum at 30°C to constant weight.
Optimizing temperature and pressure conditions for 4-Cyclopentyl-1,2-dimethoxybenzene reactions
Technical Support Center: 4-Cyclopentyl-1,2-dimethoxybenzene Process Optimization As a Senior Application Scientist, I frequently consult on the scale-up challenges associated with 4-cyclopentyl-1,2-dimethoxybenzene (oft...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 4-Cyclopentyl-1,2-dimethoxybenzene Process Optimization
As a Senior Application Scientist, I frequently consult on the scale-up challenges associated with 4-cyclopentyl-1,2-dimethoxybenzene (often referred to as 4-cyclopentylveratrole). This molecule is a critical intermediate in the synthesis of PDE4 inhibitors and complex active pharmaceutical ingredients (APIs). The primary engineering bottleneck in its synthesis and subsequent downstream processing lies in managing the thermodynamic activation barriers against the physical volatility of the reagents.
This guide is structured to provide field-proven troubleshooting insights, focusing on the causality behind temperature and pressure optimizations.
Part 1: Troubleshooting Synthesis (Friedel-Crafts Alkylation)
Q: Why does my alkylation of veratrole with cyclopentene stall at 40°C under atmospheric pressure, yielding <20% conversion?A: The reaction stalls due to a fundamental mismatch between the physical properties of the reagents and the kinetic requirements of the catalyst. Cyclopentene is a highly volatile liquid with a boiling point of 44°C. However, the activation energy required for a solid-acid catalyzed Friedel-Crafts alkylation demands temperatures exceeding 80°C. Under atmospheric pressure, your system cannot exceed 44°C without boiling off the cyclopentene, resulting in reagent reflux without sufficient thermal energy to drive the C-C bond formation.
Q: How do I overcome this thermodynamic barrier without changing my starting materials?A: You must transition from standard glassware to a pressurized autoclave reactor. By applying an inert nitrogen overpressure (e.g., 5–10 bar), you artificially elevate the boiling point of cyclopentene, maintaining it in the liquid phase. This allows you to safely heat the reaction mixture to the optimal kinetic window of 90–110°C. At these elevated temperatures, solid acid catalysts like mesoporous Si-MCM-41 or Cs-exchanged dodecatungstophosphoric acid on K-10 clay (Cs-DTP/K-10) exhibit peak Lewis and Brønsted acidity, driving conversions above 85%[1][2].
Q: I increased the autoclave temperature to 140°C to speed up the reaction. The conversion of veratrole is high, but TLC shows multiple product spots. What went wrong?A: This is a classic case of thermodynamic over-optimization. While elevated heat accelerates the initial mono-alkylation, excessive temperatures (>120°C) combined with high pressure provide enough energy to induce polyalkylation (forming 4,5-dicyclopentyl-1,2-dimethoxybenzene) and skeletal isomerization of the cyclopentyl ring. The optimal kinetic window is strictly bounded between 90°C and 110°C to maintain chemoselectivity.
Part 2: Troubleshooting Downstream Processing (Green Demethylation)
Q: I need to cleave the methoxy groups of 4-cyclopentyl-1,2-dimethoxybenzene to form 4-cyclopentylcatechol. Standard protocols use Boron Tribromide (BBr₃) at -78°C, but this is hazardous, expensive, and currently facing supply chain shortages. Is there a scalable alternative?A: Yes. Traditional demethylation relies on highly reactive, toxic Lewis acids like BBr₃ at cryogenic temperatures, which poses severe scalability and safety issues[3][4]. A highly efficient, green chemistry alternative utilizes dilute aqueous hydrochloric acid (HCl) in a pressurized hydrothermal reactor.
Q: How does aqueous HCl cleave an ether bond, and what are the required conditions?A: At room temperature, aqueous HCl is ineffective for ether cleavage. However, by heating the aqueous system to 150–200°C in a sealed pressure vessel, the autogenous pressure rises to 10–20 bar. Under these subcritical conditions, the dielectric constant of water drops significantly, allowing it to act as an effective organic solvent that dissolves the 4-cyclopentyl-1,2-dimethoxybenzene. Simultaneously, the hydronium ion activity increases dramatically, enabling quantitative double demethylation to the corresponding catechol without the need for toxic halogenated solvents[5][6].
Part 3: Quantitative Process Data
The following table summarizes the causal relationship between phase-state control (via Pressure/Temperature) and reaction outcomes.
Process Step
Temp (°C)
Pressure (bar)
Catalyst / Reagent
Yield (%)
Primary Failure Mode
Atmospheric Alkylation
44
1.0
Solid Acid (Si-MCM-41)
< 20
Reagent boiling; insufficient activation energy
Pressurized Alkylation
100
8.0
Cs-DTP/K-10
> 85
Polyalkylation if T > 120°C
Cryogenic Demethylation
-78 to 25
1.0
BBr₃ in DCM
~ 75
Reagent toxicity; poor scalability
Hydrothermal Demethylation
180
15.0
Aqueous HCl (Subcritical)
> 90
Product charring if T > 220°C
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems. If a validation check fails, the operator must halt the process, as the causality chain of the reaction has been broken.
Protocol A: Pressurized Friedel-Crafts Alkylation
Charge: Load veratrole (1.0 eq), cyclopentene (1.5 eq), and Cs-DTP/K-10 catalyst (5 wt%) into a Hastelloy autoclave.
Purge & Pressurize: Seal the reactor and purge with N₂ three times to remove oxygen (preventing oxidative degradation of veratrole). Pressurize the vessel to 5 bar with N₂.
Heat: Ramp the temperature to 100°C at a rate of 5°C/min.
Validation Check: As the temperature rises, the internal pressure should naturally increase to approximately 8-10 bar. If the pressure remains at 5 bar or drops, there is a vapor leak. Halt immediately ; the cyclopentene is escaping, and the reaction will stall.
React & Recover: Hold at 100°C for 4 hours. Cool to 25°C, vent the pressure safely, and filter the mixture to recover the heterogeneous solid acid catalyst for the next cycle.
Charge: Suspend the purified 4-cyclopentyl-1,2-dimethoxybenzene in 2M aqueous HCl (10 volumes) inside a PTFE-lined pressure vessel.
Heat: Seal and heat the vessel to 180°C.
Validation Check: The system must generate an autogenous pressure of at least 10 bar. If the pressure is lower, the water has not reached the subcritical state required to lower its dielectric constant, and the organic substrate will remain insoluble.
Isolate: After 6 hours, cool the reactor to room temperature. The 4-cyclopentylcatechol will precipitate out of the aqueous phase as it cools and the dielectric constant of water returns to normal. Filter and wash with cold water.
Part 5: Process Visualization
Workflow for the high-pressure synthesis and demethylation of 4-cyclopentylveratrole.
References
Acid Induced Mesoporous Si-MCM-41 as Solid Acid Catalyst for Friedel-Crafts Alkylation and Acylation. TSI Journals. Available at:[Link]
Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. ResearchGate. Available at:[Link]
Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias / KU Leuven. Available at:[Link]
An efficient demethylation of aromatic methyl ethers with HCl in water. The Royal Society of Chemistry. Available at:[Link]
Demethylation of veratrole derivate? ResearchGate. Available at:[Link]
29 questions with answers in DEMETHYLATION. ResearchGate. Available at: [Link]
Preventing polyalkylation side reactions during 4-Cyclopentyl-1,2-dimethoxybenzene synthesis
Technical Support Center: Preventing Polyalkylation in 4-Cyclopentyl-1,2-dimethoxybenzene Synthesis Welcome to the Technical Support Center. Synthesizing 4-cyclopentyl-1,2-dimethoxybenzene via the Friedel-Crafts alkylati...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Polyalkylation in 4-Cyclopentyl-1,2-dimethoxybenzene Synthesis
Welcome to the Technical Support Center. Synthesizing 4-cyclopentyl-1,2-dimethoxybenzene via the Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole) presents a classic synthetic challenge: controlling the reaction to stop at monoalkylation. This guide provides troubleshooting strategies, mechanistic insights, and validated protocols to help you eliminate polyalkylated byproducts and optimize your yield.
Section 1: Mechanistic FAQs & Troubleshooting
Q1: Why does my synthesis of 4-cyclopentyl-1,2-dimethoxybenzene consistently yield di- and tri-cyclopentyl byproducts?A1: This is a fundamental kinetic issue inherent to Friedel-Crafts alkylation [1]. Your starting material, 1,2-dimethoxybenzene, is already highly activated by two electron-donating methoxy groups. When the first cyclopentyl group is installed, it donates additional electron density to the aromatic ring via hyperconjugation and the inductive effect (+I). Consequently, the mono-alkylated product is significantly more nucleophilic and reactive than the starting material. The electrophile will preferentially attack the product rather than the unreacted veratrole, leading to rapid polyalkylation [2].
Q2: Can I adjust the stoichiometry to force mono-alkylation?A2: Yes. The most common industrial and laboratory workaround is to use a large molar excess of the aromatic substrate [3]. By using a 5:1 to 10:1 ratio of veratrole to the cyclopentylating agent (e.g., cyclopentyl bromide or cyclopentanol), you statistically favor the collision between the electrophile and the unreacted starting material. The excess veratrole can be recovered via vacuum distillation during workup.
Q3: I am using Aluminum Chloride (AlCl₃) as my catalyst. Is this contributing to the problem?A3: Absolutely. AlCl₃ is a highly active, strong Lewis acid that aggressively drives the reaction forward, making it difficult to control polyalkylation and carbocation rearrangements [4]. For highly activated substrates like veratrole, milder Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (like H₃PO₄ or H₂SO₄ when using cyclopentanol) provide far better kinetic control.
Q4: What is the most foolproof method to achieve exactly one substitution?A4: The most reliable strategy is to abandon direct alkylation and utilize a two-step Acylation-Reduction sequence [1][3].
Friedel-Crafts Acylation: React veratrole with cyclopentanecarbonyl chloride. The resulting acyl group (a ketone) is strongly electron-withdrawing. This deactivates the aromatic ring, strictly preventing any secondary acylation.
Reduction: Reduce the ketone to the corresponding alkane (cyclopentyl group) using a Clemmensen reduction (Zn(Hg)/HCl) or Wolff-Kishner reduction (Hydrazine/KOH).
Section 2: Mechanistic Visualizations
Mechanistic divergence between direct Friedel-Crafts alkylation and the acylation-reduction pathway.
Section 3: Quantitative Data & Method Comparison
The table below summarizes the expected outcomes when synthesizing 4-cyclopentyl-1,2-dimethoxybenzene under varying conditions.
Synthetic Strategy
Catalyst / Reagents
Substrate Ratio (Veratrole : Electrophile)
Monoalkylation Yield (%)
Polyalkylation Yield (%)
Rearrangement Risk
Direct Alkylation (Standard)
AlCl₃ / Cyclopentyl bromide
1 : 1
~35%
~55%
Moderate
Direct Alkylation (Excess)
AlCl₃ / Cyclopentyl bromide
10 : 1
~75%
<10%
Moderate
Direct Alkylation (Mild)
ZnCl₂ / Cyclopentyl bromide
5 : 1
~82%
<5%
Low
Acylation-Reduction
1. AlCl₃ / Cyclopentanecarbonyl Cl2. Zn(Hg) / HCl
1 : 1
>90% (Over 2 steps)
0%
None
Section 4: Self-Validating Experimental Protocols
Protocol A: Optimized Direct Alkylation (Stoichiometric Control)
Use this protocol if you must perform a single-step alkylation and wish to minimize polyalkylation through statistical control and milder Lewis acids.
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1,2-dimethoxybenzene (10 equivalents) in anhydrous DCM.
Catalyst Addition: Add anhydrous ZnCl₂ (1.2 eq) to the stirring solution. Cool the mixture to 0°C using an ice bath.
Electrophile Addition: Dissolve cyclopentyl bromide (1 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes via an addition funnel.
Self-Validation Check: The reaction mixture should slowly turn pale yellow. Rapid darkening to deep brown indicates localized overheating and potential polymerization.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1) until the cyclopentyl bromide spot disappears.
Quench & Workup: Pour the mixture into ice-cold 1M HCl to break the zinc complex. Separate the organic layer. Wash the aqueous layer twice with DCM. Combine organic layers, wash with brine, and dry over MgSO₄.
Purification: Remove DCM under reduced pressure. The massive excess of 1,2-dimethoxybenzene must be removed via fractional vacuum distillation (veratrole boils at ~206°C at atmospheric pressure, but much lower under vacuum). The residue will be highly enriched in the mono-alkylated product.
Protocol B: The Acylation-Reduction Pathway (Zero Polyalkylation)
This is the gold-standard method for ensuring absolute mono-substitution without wasting substrate.
Step-by-step workflow for the Acylation-Reduction sequence.
Step 1: Friedel-Crafts Acylation
Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0°C under nitrogen.
Add cyclopentanecarbonyl chloride (1.0 eq) dropwise. Stir for 15 minutes to generate the acylium ion complex.
Add 1,2-dimethoxybenzene (1.0 eq) dropwise.
Self-Validation Check: The solution will turn a deep red/brown, indicating the formation of the product-aluminum complex.
Stir for 2 hours at room temperature. Quench by pouring over crushed ice and concentrated HCl. Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate.
Step 2: Clemmensen Reduction
Prepare amalgamated zinc (Zn(Hg)) by vigorously stirring zinc powder with a dilute aqueous solution of mercuric chloride (HgCl₂) and HCl for 5 minutes, then decant the liquid.
In a flask equipped with a reflux condenser, add the Zn(Hg), concentrated HCl, water, and the ketone intermediate from Step 1 (dissolved in a small amount of toluene).
Reflux vigorously for 6-8 hours.
Self-Validation Check: Monitor via TLC. The polar ketone spot will gradually be replaced by a significantly less polar spot (the target alkane).
Cool, separate the organic layer, wash with water, dry over MgSO₄, and concentrate to yield pure 4-cyclopentyl-1,2-dimethoxybenzene.
References
"16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction", Chemistry LibreTexts. Available at:[Link]
"Friedel-Crafts Alkylation", Organic Chemistry Portal. Available at:[Link]
"EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation", Master Organic Chemistry. Available at:[Link]
Troubleshooting
Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-Cyclopentyl-1,2-dimethoxybenzene
Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug development professionals working with 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4) and its structura...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug development professionals working with 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4) and its structural analogs.
As a highly lipophilic pharmacophore frequently utilized in the design of Phosphodiesterase 4 (PDE4) inhibitors, this compound presents significant aqueous solubility challenges. PDE4 enzymes are critical regulators of intracellular cyclic adenosine monophosphate (cAMP), and their inhibition is a primary target for anti-inflammatory and neurological therapeutics [4, 5]. However, evaluating this compound in in vitro biological assays requires overcoming its tendency to precipitate in aqueous media, which can otherwise lead to underestimated bioactivity and inaccurate structure-activity relationship (SAR) data [1].
Biological Context: The Target Pathway
To understand why maintaining aqueous solubility is critical, we must look at the target engagement mechanism. The compound must remain in solution to cross the cell membrane and access cytosolic PDE4 enzymes.
PDE4 signaling pathway and the inhibitory role of 4-Cyclopentyl-1,2-dimethoxybenzene scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why does 4-Cyclopentyl-1,2-dimethoxybenzene precipitate when I dilute my DMSO stock into cell culture media?A1: The precipitation (often called "crashing out") is driven by thermodynamics. The compound's bicyclic structure (a cyclopentyl ring and a dimethoxybenzene moiety) is highly hydrophobic. While Dimethyl sulfoxide (DMSO) easily solvates these non-polar regions, diluting the stock into an aqueous buffer drastically reduces the mole fraction of the solvent. The solution rapidly becomes supersaturated. Because water molecules strongly prefer to hydrogen-bond with each other rather than form a hydration shell around the lipophilic compound, the compound's molecules aggregate to minimize their exposed surface area, leading to rapid nucleation and precipitation [2].
Q2: How does this precipitation affect my cellular assay results?A2: Precipitated aggregates cannot permeate the lipid bilayer of the cell membrane. Consequently, the actual concentration of the compound reaching the intracellular PDE4 target is a fraction of your intended dose. This causes artificially low target engagement, resulting in underestimated potency (false negatives), highly variable IC50 values across replicates, and flawed SAR interpretations [1].
Q3: Can I simply increase the final DMSO concentration in my assay to keep it soluble?A3: No. While increasing DMSO improves solubility, concentrations above 0.5% – 1.0% (v/v) are generally cytotoxic. Furthermore, high DMSO concentrations can independently alter cell membrane permeability and baseline cAMP signaling pathways, confounding your bioassay results and masking the true pharmacological effect of the compound [2].
Q4: If direct DMSO dilution fails, what is the most effective solubilization strategy?A4: We recommend inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic 4-cyclopentyl-1,2-dimethoxybenzene molecule partitions into this cavity, forming a thermodynamically stable, water-soluble complex. This delivers the compound to the cell surface without requiring toxic levels of organic solvents or disrupting cellular lipid membranes [3].
To ensure scientific integrity, your solubilization protocol must be a self-validating system. You must confirm that the compound is in solution before it is applied to the biological assay.
Workflow for overcoming compound precipitation using DMSO stocks and cyclodextrin complexation.
Protocol 1: Optimized Direct Dilution (Minimizing Nucleation)
Use this method if the required assay concentration is low (e.g., < 10 µM) and the compound's potency allows for minimal DMSO usage.
Stock Preparation: Dissolve 4-Cyclopentyl-1,2-dimethoxybenzene powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously for 2 minutes.
Pre-warming: Pre-warm your cell culture media or assay buffer to 37°C. Cold media drastically reduces the thermodynamic solubility limit, triggering instant precipitation [2].
Direct Addition: Crucial Step: Do not prepare intermediate aqueous dilutions (e.g., diluting 1:10 in water before adding to media). Intermediate dilutions lengthen the time the compound spends in a highly supersaturated state without the stabilizing presence of assay media proteins [1]. Instead, spike the DMSO stock directly into the final assay media while vortexing.
Final Concentration: Ensure the final DMSO concentration does not exceed 0.5% (v/v).
Use this method if Protocol 1 fails, or if you require high concentrations (e.g., > 50 µM) for low-potency screening.
Prepare Cyclodextrin Matrix: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4) [2].
Compound Addition: Add an excess amount of solid 4-Cyclopentyl-1,2-dimethoxybenzene directly to the HP-β-CD solution. Do not use DMSO.
Equilibration: Agitate the suspension on a rotary shaker at 25°C or 37°C for 24 to 48 hours. This time is required for the compound to thermodynamically partition into the cyclodextrin cavities [2].
Filtration: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid compound. The resulting filtrate contains your solubilized compound ready for assay use.
Protocol 3: Self-Validation via Kinetic Solubility Assay (Nephelometry)
Mandatory step to validate Protocols 1 & 2 before proceeding to the bioassay.
Plate Preparation: Transfer 200 µL of your final prepared solution (from Protocol 1 or 2) into a clear-bottom 96-well or 384-well plate [2]. Include a blank control (media/buffer without compound).
Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for the exact duration of your planned biological assay (e.g., 2 hours).
Measurement: Use a microplate nephelometer to measure light scattering. Precipitated particles scatter light; true solutions do not.
Data Interpretation: If the light scattering of the compound well is significantly higher than the blank control, the compound has precipitated. You must return to Protocol 2 and increase the HP-β-CD concentration before trusting any biological readouts.
References
Biological assay challenges from compound solubility: strategies for bioassay optimization.
Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
Enhancement of the Aqueous Solubility and Permeability of Poorly W
The Role of Potent and Selective PDE4 Inhibitors in cAMP Signaling P
What are the therapeutic candidates targeting PDE4?
Reference Data & Comparative Studies
Validation
4-Cyclopentyl-1,2-dimethoxybenzene vs 4-cyclohexyl-1,2-dimethoxybenzene reactivity comparison
An In-Depth Comparative Guide to the Reactivity of 4-Cyclopentyl-1,2-dimethoxybenzene and 4-Cyclohexyl-1,2-dimethoxybenzene For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Reactivity of 4-Cyclopentyl-1,2-dimethoxybenzene and 4-Cyclohexyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, the 1,2-dimethoxybenzene (veratrole) scaffold is a privileged structure, serving as a precursor to a multitude of biologically active compounds and complex molecular architectures. The introduction of lipophilic cycloalkyl groups at the 4-position, such as cyclopentyl or cyclohexyl, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. While structurally similar, the choice between a five-membered and a six-membered ring is not trivial. It can subtly but significantly influence the molecule's reactivity, directing the course of synthetic transformations and impacting the accessibility of desired derivatives.
This guide provides a detailed comparison of the chemical reactivity of 4-cyclopentyl-1,2-dimethoxybenzene and 4-cyclohexyl-1,2-dimethoxybenzene. We will dissect the structural nuances of the cyclopentyl and cyclohexyl moieties and explore how these differences in steric and conformational profiles translate into tangible differences in reactivity, particularly in key reactions such as electrophilic aromatic substitution, oxidation, and demethylation. This analysis is grounded in established chemical principles and supported by experimental data from analogous systems, offering predictive insights for synthetic planning and process development.
Structural and Conformational Analysis: The Root of Reactivity Differences
The fundamental difference between the two molecules lies in the geometry and conformational flexibility of the cycloalkyl substituent. Both are simple alkyl groups and act as weak electron-donating groups through hyperconjugation, thereby activating the aromatic ring towards electrophilic attack. However, their steric profiles are distinct.
4-Cyclopentyl-1,2-dimethoxybenzene: The cyclopentyl ring is a relatively flat, flexible structure that exists in a rapid equilibrium between envelope and half-chair conformations. This conformational mobility results in a lower and more averaged steric profile, presenting less hindrance to the adjacent positions on the benzene ring.
4-Cyclohexyl-1,2-dimethoxybenzene: The cyclohexyl group predominantly exists in a stable, low-energy chair conformation.[1] In this conformation, the axial and equatorial hydrogens create a more defined and rigid steric field. The axial hydrogens, particularly, can significantly hinder access to the ortho positions (3 and 5) of the benzene ring, increasing the activation energy for reactions at those sites.[2]
This primary difference in steric hindrance is the principal driver for the divergent reactivity observed in sterically sensitive reactions.[1][2]
Figure 1. Molecular structures of the two compared compounds.
Comparative Reactivity in Key Transformations
The electron-rich nature of the dimethoxybenzene ring makes both molecules susceptible to a range of transformations. The key differences emerge in reactions where the transition state is sensitive to steric crowding near the reaction center.
Electrophilic Aromatic Substitution (EAS)
EAS is a cornerstone of aromatic chemistry. The two methoxy groups are strong activating, ortho-, para-directing groups. The alkyl group is a weak activating, ortho-, para-director. In this substitution pattern, the primary sites for electrophilic attack are positions 5 and 6.
Position 5: This position is ortho to the cycloalkyl group and one methoxy group, and meta to the other.
Position 6: This position is ortho to one methoxy group and meta to the cycloalkyl and the other methoxy group.
Reactivity Prediction:
4-Cyclopentyl-1,2-dimethoxybenzene is expected to undergo electrophilic substitution, particularly at position 5, at a slightly faster rate than its cyclohexyl counterpart. The less-hindered nature of the flexible cyclopentyl ring lowers the energy of the transition state for electrophilic attack at the adjacent position 5.[2]
4-Cyclohexyl-1,2-dimethoxybenzene will be slightly less reactive at position 5 due to the steric hindrance imposed by the rigid chair conformation of the cyclohexyl ring.[1][2] This effect would be less pronounced for attack at position 6, which is more remote from the bulky cycloalkyl group.
This difference is critical when regioselectivity is desired. For instance, in Friedel-Crafts acylation, a bulky electrophile will show a greater preference for the less-hindered position 6 on the cyclohexyl derivative compared to the cyclopentyl analog.[3]
Figure 2. Generalized mechanism for Electrophilic Aromatic Substitution (EAS).
Oxidation of the Aromatic Ring
Electron-rich dimethoxybenzenes can be oxidized to the corresponding quinones under appropriate conditions, often using reagents like ceric ammonium nitrate (CAN) or via electrochemical methods.[4][5]
Reactivity Prediction:
In this case, the reactivity of both the cyclopentyl and cyclohexyl derivatives is expected to be very similar. The reaction is initiated by electron transfer from the aromatic π-system, a process that is primarily governed by the electronic properties of the ring. Since the electronic influence of both alkyl groups is nearly identical and the reaction site is the ring itself rather than a specific atom, the remote steric bulk of the substituent has a negligible effect on the reaction rate.
O-Demethylation
The cleavage of the aryl methyl ether bonds to yield the corresponding catechol (1,2-dihydroxybenzene) is a crucial transformation, often employed to unmask phenolic hydroxyl groups for further functionalization or to enhance biological activity.[6] This is typically achieved using strong acids like HBr or Lewis acids like BBr₃.
Reactivity Prediction:
Similar to ring oxidation, the O-demethylation process is not expected to show a significant rate difference between the two compounds. The reaction occurs at the methyl groups of the methoxy substituents. These groups are sufficiently distant from the 4-position cycloalkyl ring that any steric influence is minimal. The reaction rate is dictated by the nucleophilicity of the ether oxygen and the strength of the demethylating agent.
Summary of Predicted Reactivity
The following table summarizes the anticipated reactivity comparison based on established principles of steric and electronic effects.
Reaction Type
4-Cyclopentyl-1,2-dimethoxybenzene
4-Cyclohexyl-1,2-dimethoxybenzene
Rationale
Electrophilic Substitution (at C-5)
Faster
Slower
Lower steric hindrance from the flexible cyclopentyl ring compared to the rigid cyclohexyl ring.[1][2]
Electrophilic Substitution (at C-6)
Similar Reactivity
Similar Reactivity
Reaction site is sterically remote from the 4-position substituent.
Ring Oxidation to Quinone
Similar Reactivity
Similar Reactivity
Electronically driven reaction, insensitive to remote steric bulk.[4]
O-Demethylation to Catechol
Similar Reactivity
Similar Reactivity
Reaction site is remote from the 4-position substituent.[6]
Experimental Protocols
To provide a practical context, here is a representative protocol for the bromination of a 4-cycloalkyl-1,2-dimethoxybenzene, a common electrophilic aromatic substitution. This protocol is adapted from established procedures for veratrole derivatives.[7][8]
Protocol 1: Electrophilic Bromination of 4-Cycloalkyl-1,2-dimethoxybenzene
Objective: To synthesize 5-bromo-4-cycloalkyl-1,2-dimethoxybenzene.
Causality Behind Experimental Choices:
Reagents: Potassium bromate (KBrO₃) and hydrobromic acid (HBr) are used to generate bromine (Br₂) in situ. This method avoids handling highly volatile and corrosive liquid bromine directly, enhancing safety.
Solvent: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants but does not compete in the electrophilic substitution reaction.
Workup: The reaction is quenched in ice water to precipitate the organic product. A sodium disulfite wash is used to remove any excess unreacted bromine.
Materials:
4-Cycloalkyl-1,2-dimethoxybenzene (1.0 eq)
Potassium Bromate (KBrO₃) (0.4 eq)
Hydrobromic Acid (HBr, 48% aq.) (2.1 eq)
Glacial Acetic Acid
Ice Water
0.2 M Sodium Disulfite Solution
Ethanol (for recrystallization)
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-cycloalkyl-1,2-dimethoxybenzene (e.g., 20 mmol) in glacial acetic acid (80 mL).
To the stirred solution, add potassium bromate (8 mmol) in one portion.
Cool the flask in an ice-water bath. Slowly add hydrobromic acid (42 mmol) dropwise over 20-30 minutes, ensuring the temperature remains below 15 °C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Pour the reaction mixture into 200 mL of ice water with stirring. A precipitate should form.
Collect the solid product by vacuum filtration.
Wash the crude product on the filter with 20 mL of 0.2 M sodium disulfite solution, followed by 50 mL of cold water.
Purify the crude product by recrystallization from ethanol to yield the pure 5-bromo-4-cycloalkyl-1,2-dimethoxybenzene.
Figure 3. Experimental workflow for the bromination protocol.
Conclusion and Outlook for Synthetic Strategy
While 4-cyclopentyl-1,2-dimethoxybenzene and 4-cyclohexyl-1,2-dimethoxybenzene share a common reactive platform inherent to the veratrole core, their reactivity profiles diverge in sterically demanding transformations. The key takeaway for the synthetic chemist is the enhanced steric hindrance imparted by the cyclohexyl group compared to the more flexible and less obtrusive cyclopentyl ring.
Strategic Implications:
When designing syntheses that require electrophilic attack at the position adjacent to the cycloalkyl group (C-5), the cyclopentyl derivative offers a potential advantage in terms of reaction rate and yield.
Conversely, the greater steric bulk of the cyclohexyl group could be exploited to enhance regioselectivity, directing bulky reagents away from the C-5 position and towards the more accessible C-6 position.
For reactions that are electronically controlled and occur at sites remote from the 4-position, such as ring oxidation or O-demethylation, either substrate can be used with little expected difference in outcome.
Ultimately, the choice between these two valuable building blocks should be a considered decision based on the specific steric requirements of the planned synthetic route. Understanding these subtle but predictable differences in reactivity empowers researchers to make more informed choices, leading to more efficient, selective, and successful synthetic campaigns.
References
Çavuşoğlu, K., et al. (2016). Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects. Chemical Biology & Drug Design, 87(4), 547-554. [Link]
Organic Chemistry Portal (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene. NOP - The Organic Chemistry Portal. [Link]
Simonsen, J. L., & Rau, M. G. (1918). LXVIII.—The bromination of some derivatives of veratrole. Journal of the Chemical Society, Transactions, 113, 782-791. [Link]
Simonsen, J. L., & Rau, M. G. (1918). LXVIII.—The bromination of some derivatives of veratrole. Journal of the Chemical Society, Transactions. [Link]
Miller, T. A., et al. (2010). Observation of the A-X electronic transitions of cyclopentyl and cyclohexyl peroxy radicals via cavity ringdown spectroscopy. The Journal of Chemical Physics, 132(2), 024305. [Link]
Fikroh, R. Z., et al. (2023). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Molekul, 18(2), 145-153. [Link]
Chegg Study (2019). Solved: Why the bromination of veratrole produces 4,5-dibromoveratrole. Chegg.com. [Link]
Chao, R. R., et al. (2021). The Stereoselective Oxidation of para‐Substituted Benzenes by a Cytochrome P450 Biocatalyst. UQ eSpace. [Link]
Olah, G. A., et al. (2001). Potential energy surfaces of a cyclopentyl, b cyclohexyl, and c cycloheptyl cations. ResearchGate. [Link]
Hatzis, H., et al. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry, 69(4), 1127-1135. [Link]
Ent, V. (2019). 4-Allylcatechol Methylenation. Sciencemadness Discussion Board. [Link]
Yahya-Meymandi, A., et al. (2007). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 6(3), 203-207. [Link]
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Hatzis, H., et al. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. ACS Publications. [Link]
Mandal, K. K. (n.d.). Conformation and Reactivity in Cyclohexane-I. St. Paul's Cathedral Mission College. [Link]
A Comparative Mass Spectrometric Guide to 4-Cyclopentyl-1,2-dimethoxybenzene and Its Analogues
This guide provides an in-depth comparative analysis of 4-Cyclopentyl-1,2-dimethoxybenzene and its structurally related analogues using mass spectrometry. The objective is to furnish researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of 4-Cyclopentyl-1,2-dimethoxybenzene and its structurally related analogues using mass spectrometry. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this class of compounds. This document details the underlying principles of the analytical choices, comprehensive experimental protocols, and a comparative discussion of the resulting data.
Introduction: The Significance of 4-Cyclopentyl-1,2-dimethoxybenzene Analogues
4-Cyclopentyl-1,2-dimethoxybenzene, a derivative of veratrole, serves as a key structural motif in various chemical contexts, from synthetic precursors in medicinal chemistry to components in fragrance and materials science. The analysis of its analogues is crucial for understanding structure-activity relationships, identifying impurities in synthetic batches, and characterizing metabolites in drug development. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, is an indispensable tool for these investigations.[1][2] This guide focuses on the comparative analysis of a series of analogues, highlighting the subtle yet significant differences in their mass spectrometric behavior.
Experimental Design and Rationale
The choice of analytical technique in mass spectrometry is dictated by the physicochemical properties of the analyte. For the volatile and thermally stable analogues of 4-Cyclopentyl-1,2-dimethoxybenzene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[3][4] For less volatile or thermally labile analogues, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is more appropriate.[5][6]
Synthesis of Analogues
A series of analogues of 4-Cyclopentyl-1,2-dimethoxybenzene were synthesized to investigate the influence of substituents on their mass spectrometric fragmentation patterns. The general synthetic approach involved Friedel-Crafts acylation of 1,2-dimethoxybenzene with a suitable acyl halide, followed by a Wolff-Kishner or Clemmensen reduction to yield the final products.[7] This method allows for the introduction of various alkyl and functionalized side chains.
Sample Preparation
For GC-MS analysis, samples were dissolved in dichloromethane to a final concentration of 1 mg/mL. For LC-MS analysis, samples were dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of 100 µg/mL. The use of LC-MS grade solvents and reagents is critical to minimize background noise and the formation of adducts.[5]
Comparative Analysis: GC-MS vs. LC-MS
The following sections detail the mass spectrometric behavior of the parent compound and its analogues under both GC-MS and LC-MS conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides excellent separation of volatile compounds and yields reproducible fragmentation patterns upon Electron Ionization (EI).[8][9]
Experimental Protocol: GC-MS
Instrument: Agilent 7890B GC coupled to a 5977A MSD
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature: 250°C
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-500
Fragmentation Analysis of 4-Cyclopentyl-1,2-dimethoxybenzene (EI)
The EI mass spectrum of 4-Cyclopentyl-1,2-dimethoxybenzene is characterized by a prominent molecular ion peak and a series of fragment ions that provide structural information. Aromatic compounds typically show strong molecular ion peaks due to their stable structures.[10][11]
Table 1: Key GC-MS Data for 4-Cyclopentyl-1,2-dimethoxybenzene and Analogues
Compound
Molecular Formula
Molecular Weight (Da)
Retention Time (min)
Key Fragment Ions (m/z)
4-Cyclopentyl-1,2-dimethoxybenzene
C₁₃H₁₈O₂
206.28
12.5
206 (M+), 191, 137, 91
4-Propyl-1,2-dimethoxybenzene
C₁₁H₁₆O₂
180.24
10.8
180 (M+), 151, 137
4-tert-Butyl-1,2-dimethoxybenzene
C₁₂H₁₈O₂
194.27
11.5
194 (M+), 179, 137
The fragmentation of alkyl-substituted benzenes often involves cleavage at the benzylic position.[10][12] For 4-Cyclopentyl-1,2-dimethoxybenzene, the loss of a methyl group (CH₃•) from a methoxy substituent leads to the ion at m/z 191. The base peak at m/z 137 corresponds to the loss of the cyclopentyl radical (C₅H₉•). The presence of a tropylium-like ion at m/z 91 is a common feature in the mass spectra of alkylbenzenes.[10]
Caption: Proposed EI fragmentation of 4-Cyclopentyl-1,2-dimethoxybenzene.
Fragmentation Analysis of 4-Cyclopentyl-1,2-dimethoxybenzene (ESI-MS/MS)
In positive ion ESI, the analogues are typically observed as protonated molecules, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.[14][15]
Table 2: Key LC-MS/MS Data for 4-Cyclopentyl-1,2-dimethoxybenzene and Analogues
Compound
Molecular Formula
[M+H]⁺ (m/z)
Key Fragment Ions (m/z)
4-Cyclopentyl-1,2-dimethoxybenzene
C₁₃H₁₈O₂
207.1380
192.1145, 139.0753
4-(2-Hydroxyethyl)-1,2-dimethoxybenzene
C₁₀H₁₄O₃
183.0965
165.0859, 137.0600
4-(Aminomethyl)-1,2-dimethoxybenzene
C₉H₁₃NO₂
168.0968
151.0601, 136.0366
The collision-induced dissociation (CID) of the protonated 4-Cyclopentyl-1,2-dimethoxybenzene ([M+H]⁺ at m/z 207) primarily shows the loss of a methyl group as methane to give the fragment at m/z 191 (this differs from EI where a methyl radical is lost). A more prominent fragmentation is the loss of the cyclopentyl group as cyclopentene, resulting in the ion at m/z 139.
Caption: Proposed ESI-MS/MS fragmentation of protonated 4-Cyclopentyl-1,2-dimethoxybenzene.
Integrated Workflow
The comprehensive analysis of these analogues involves a systematic workflow from synthesis to data interpretation.
Caption: Comprehensive workflow for the comparative analysis of analogues.
Conclusion
This guide demonstrates the power of a multi-faceted mass spectrometry approach for the detailed structural analysis of 4-Cyclopentyl-1,2-dimethoxybenzene and its analogues. By leveraging both GC-MS and LC-MS, a comprehensive understanding of the fragmentation behavior of this class of compounds can be achieved. The presented data and workflows provide a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and analytical sciences.
References
How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. (2025, December 21). ResolveMass Laboratories Inc.
Bourdon, F., & Liblikas, I. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161–169. Retrieved from [Link]
Gul, H. I., et al. (2016). Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects. Chemical Biology & Drug Design, 87(4), 545-552. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
OI Analytical. (n.d.). Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS).
Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]
Metabolomics Standard. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
Koster, S., et al. (2001). Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry. Journal of Mass Spectrometry, 36(5), 556-563. Retrieved from [Link]
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 513-532. Retrieved from [Link]
Cery, P. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. Retrieved from [Link]
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
Arita, M. (2014). Rethinking Mass Spectrometry-Based Small Molecule Identification Strategies in Metabolomics. Journal of Computer Aided Chemistry, 15, 1-6. Retrieved from [Link]
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
Nature Communications. (2024, July 2). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Retrieved from [Link]
Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(8), 1251-1262. Retrieved from [Link]
Xu, G., et al. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Retrieved from [Link]
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5. Whitman College. Retrieved from [Link]
Doc Brown's Chemistry. (2026, March 1). Interpreting the mass spectrum of benzene C6H6. Retrieved from [Link]
ResearchGate. (n.d.). Electrospray ionization mass spectrometric investigations of the complexation behavior of macrocyclic thiacrown ethers with bivalent transitional metals (Cu, Co, Ni and Zn). Retrieved from [Link]
ScienceDirect. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Benchmarking 4-Cyclopentyl-1,2-dimethoxybenzene Against Standard Dialkoxybenzenes: A Synthetic and Pharmacological Guide
As drug discovery pivots toward increasingly complex lipophilic targets, the selection of starting scaffolds dictates both synthetic efficiency and downstream pharmacokinetic viability. While standard dialkoxybenzenes li...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pivots toward increasingly complex lipophilic targets, the selection of starting scaffolds dictates both synthetic efficiency and downstream pharmacokinetic viability. While standard dialkoxybenzenes like have long served as foundational building blocks[1], the integration of bulky cycloalkanes—specifically in 4-Cyclopentyl-1,2-dimethoxybenzene (4-CPDMB) —fundamentally alters the molecule's steric dynamics and lipophilicity.
This guide provides an objective benchmarking of 4-CPDMB against standard dialkoxybenzenes, detailing how its unique structural properties optimize regioselectivity in synthesis and enhance binding affinity in metalloenzyme targets such as [2].
Physicochemical Profiling & Steric Dynamics
The addition of a cyclopentyl ring at the C4 position of the veratrole core is not merely a structural decoration; it is a strategic pharmacokinetic modification. By comparing 4-CPDMB to unsubstituted dialkoxybenzenes, we observe a dramatic shift in lipophilicity (LogP) and steric bulk.
Property
1,2-Dimethoxybenzene (Veratrole)
1,4-Dimethoxybenzene
4-Cyclopentyl-1,2-dimethoxybenzene
Molecular Weight
138.16 g/mol
138.16 g/mol
206.28 g/mol
LogP (Lipophilicity)
~1.60
~1.60
~3.80
Steric Profile
Low (Planar core)
Low (Planar core)
High (Bulky C4 cycloalkane)
Primary EAS Site
Position 4 / 5
Position 2 / 5
Position 5 (C4 is blocked)
Pharmacological Utility
Basic synthetic building block
Redox-active building block
Hydrophobic pocket targeting
Causality Insight:
The leap in LogP from ~1.60 in veratrole[3] to approximately 3.80 in 4-CPDMB is critical for central nervous system (CNS) penetrance and hydrophobic pocket docking. In metalloenzymes like human Carbonic Anhydrase (hCA), the cyclopentyl group anchors the molecule within the hydrophobic half of the active site, stabilizing the complex while the aromatic core positions functional groups near the catalytic zinc ion[2].
Synthetic Utility & Regioselectivity (EAS)
In standard, the electron-donating methoxy groups activate the ring toward Electrophilic Aromatic Substitution (EAS), with substitution predominantly occurring at the sterically accessible C4 or C5 positions[1]. However, in 4-CPDMB, the C4 position is permanently blocked by the bulky cyclopentyl substituent.
This steric blockade forces incoming electrophiles strictly to the C5 position. This predictable regioselectivity eliminates the need for complex chromatographic separations of structural isomers, streamlining the synthesis of highly functionalized 1,2,4,5-tetrasubstituted benzenes.
Regioselectivity logic tree for electrophilic aromatic substitution in dialkoxybenzenes.
Standard dialkoxybenzenes lack the necessary structural complexity to act as potent standalone inhibitors. However, derivatives of 4-CPDMB have demonstrated significant efficacy in inhibiting cytosolic hCA I and hCA II isoenzymes. The cyclopentyl moiety serves as a lipophilic anchor, driving binding affinities (
Ki
) down to the nanomolar range (313.16–1537.00 nM for hCA I, and 228.31–1927.31 nM for hCA II)[2].
Self-validating high-throughput workflow for Carbonic Anhydrase inhibition screening.
Experimental Protocols
Protocol A: Regioselective Bromination of 4-CPDMB (Self-Validating System)
Objective: Synthesize 1-bromo-2-cyclopentyl-4,5-dimethoxybenzene with >98% regiochemical purity.
Preparation: Dissolve 10 mmol of 4-CPDMB in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
Temperature Control: Cool the reaction vessel to exactly 0°C and shield from ambient light.
Causality: Light and heat promote radical-mediated bromination on the aliphatic cyclopentyl ring. Maintaining 0°C in the dark strictly favors the polar EAS pathway at the electron-rich C5 position on the aromatic ring.
Electrophile Addition: Slowly add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions over 30 minutes.
Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual bromine species, then extract with ethyl acetate (3 x 20 mL).
Self-Validation (NMR): Analyze the crude product via
1
H-NMR. The disappearance of the C5 aromatic proton and the presence of two distinct singlets for the remaining aromatic protons (para to each other) validates the strict C5 regioselectivity.
Protocol B: High-Throughput hCA Inhibition Assay
Objective: Benchmark the inhibitory potency of 4-CPDMB derivatives against hCA I and II.
Enzyme Preparation: Reconstitute hCA I or hCA II in 50 mM HEPES buffer (pH 7.4) to a final concentration of 10 nM.
Compound Incubation: Add the 4-CPDMB derivative (dissolved in DMSO, final assay concentration <1% DMSO) to the enzyme solution. Incubate at 37°C for 15 minutes.
Causality: Pre-incubation allows the bulky cyclopentyl group to achieve thermodynamic equilibrium within the enzyme's hydrophobic pocket prior to substrate introduction.
Substrate Addition: Initiate the reaction by adding 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.
Kinetic Readout: Monitor the esterase activity of hCA by measuring the continuous formation of 4-nitrophenol at 348 nm using a microplate spectrophotometer for 5 minutes.
Self-Validation (Controls): Run parallel wells containing Acetazolamide (a known potent hCA inhibitor) as a positive control, and a DMSO-only vehicle as a negative control. The positive control must show >90% inhibition, and the negative control must establish the baseline
Vmax
, ensuring the dynamic range of the assay is intact and directly attributing absorbance reduction to the test compound.
References
Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects
Source: PubMed (NIH)
URL:[Link]
Reproducibility of Catalytic Pathways for Synthesizing 4-Cyclopentyl-1,2-dimethoxybenzene: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of scaling up sterically hindered, electron-rich aromatic systems. 4-Cyclopentyl-1,2-dimethoxybenzene (often referred to as 4-cyclopentylveratrole)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of scaling up sterically hindered, electron-rich aromatic systems. 4-Cyclopentyl-1,2-dimethoxybenzene (often referred to as 4-cyclopentylveratrole) is a critical intermediate in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors, such as Rolipram analogues. The synthesis of this molecule requires precise control over regioselectivity and chemoselectivity.
In this guide, we will objectively evaluate the reproducibility, scalability, and mechanistic causality of the two most prominent catalytic pathways for its synthesis: Friedel-Crafts Alkylation and Suzuki-Miyaura Cross-Coupling . We will also briefly benchmark these against the classical Grignard addition/hydrogenation route.
Mechanistic Workflow & Pathway Visualization
The following diagram outlines the logical divergence of the three primary synthetic strategies, highlighting the transition from raw materials to the target molecule.
Figure 1: Logical workflow comparing three catalytic pathways for 4-cyclopentylveratrole synthesis.
Section 1: Pathway A - Friedel-Crafts Alkylation (Direct Functionalization)
Mechanistic Causality & Expert Insights:
Veratrole is a highly electron-rich arene. The two methoxy groups synergistically direct electrophilic aromatic substitution to the 4-position due to steric hindrance at the 3-position. When using cyclopentanol activated by a Lewis acid (e.g., AlCl₃) or a solid Brønsted acid (e.g., Si-MCM-41), a cyclopentyl carbocation is generated 1.
The primary mode of failure in this pathway is over-alkylation . Because the resulting 4-cyclopentyl-1,2-dimethoxybenzene is even more electron-rich than the starting veratrole, the product competes with the starting material for the electrophile. To enforce reproducibility and favor mono-alkylation, we must manipulate the reaction kinetics by using a vast stoichiometric excess of veratrole and maintaining strict temperature control 2.
Self-Validating Experimental Protocol:
Preparation: In an oven-dried 250 mL round-bottom flask under N₂, dissolve veratrole (5.0 equiv, 50 mmol) and cyclopentanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (50 mL).
Catalysis: Cool the mixture to 0 °C using an ice bath. Portion-wise, add anhydrous AlCl₃ (1.1 equiv). Validation Check: The solution will turn a deep yellow/orange, indicating the formation of the arene-carbocation intermediate complex. Cooling is critical here; failing to control the initial exotherm will result in the polymerization of cyclopentene by-products.
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1). Validation Check: The starting cyclopentanol spot (stains dark with KMnO₄) must completely disappear, replaced by a lower-Rf UV-active spot (the product).
Quenching & Workup: Slowly pour the mixture into vigorously stirred ice-cold 1M HCl (50 mL) to destroy the aluminum complex. Extract with DCM (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ and brine to ensure all acidic residues are neutralized.
Purification: Dry over anhydrous Na₂SO₄. Remove the excess veratrole via vacuum distillation (bp 206 °C at 760 mmHg). Purify the remaining residue via silica gel chromatography to yield the pure target molecule.
Section 2: Pathway B - Suzuki-Miyaura sp²-sp³ Cross-Coupling
Mechanistic Causality & Expert Insights:
Coupling an sp³-hybridized carbon (cyclopentylboronic acid) with an sp²-aryl halide (4-bromo-1,2-dimethoxybenzene) is notoriously difficult. The intermediate alkylpalladium(II) species is highly susceptible to rapid β-hydride elimination, which yields cyclopentene and debrominated veratrole instead of the desired cross-coupled product.
To outcompete this deleterious side reaction, we must accelerate the reductive elimination step. This is achieved by utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as AntPhos or SPhos). These ligands sterically crowd the palladium center, forcing the two coupling partners together and rapidly extruding the product before β-hydride elimination can occur 3, 4.
Self-Validating Experimental Protocol:
Preparation: In a Schlenk tube, combine 4-bromo-1,2-dimethoxybenzene (1.0 equiv, 10 mmol), cyclopentylboronic acid (1.5 equiv, 15 mmol), and K₃PO₄ (3.0 equiv, 30 mmol).
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and AntPhos ligand (10 mol%). Validation Check: The 1:2 Pd-to-ligand ratio is mathematically critical to ensure the active monoligated Pd(0) species is stabilized against precipitating out as inactive "Pd black".
Solvent & Degassing: Add a 10:1 mixture of Toluene/H₂O (22 mL). Subject the flask to three rigorous freeze-pump-thaw cycles. Validation Check: Oxygen must be entirely excluded; otherwise, homocoupling of the boronic acid will consume your reagent, evidenced by a stubborn, non-polar spot on your TLC.
Reaction: Heat the sealed tube at 90 °C for 12 hours. The biphasic system relies on H₂O to hydrate the boronic acid into a reactive, nucleophilic boronate species.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove Pd residues. Wash with water, dry over MgSO₄, concentrate, and purify via flash chromatography.
Section 3: Quantitative Performance Comparison
To aid in route selection for process development, the following table summarizes the empirical performance metrics of the discussed pathways, including the classical Grignard/Hydrogenation route.
Performance Metric
Pathway A: Friedel-Crafts Alkylation
Pathway B: Suzuki-Miyaura Coupling
Pathway C: Grignard + Hydrogenation
Overall Yield
50% - 65% (Losses to over-alkylation)
85% - 95%
~70% (Over two distinct steps)
Regioselectivity
Moderate (Trace 3-isomer possible)
Excellent (100% at the Bromine site)
Excellent (100% at the Bromine site)
Scalability
High (Standard industrial reactors)
Moderate (Requires specialized ligands)
Moderate (Exothermic Grignard step)
E-Factor (Waste)
Low (High atom economy)
High (Boronic acid waste, Pd residues)
High (Magnesium salts, solvent heavy)
Reagent Cost
Low
High
Moderate
Conclusion
For early-stage drug discovery and milligram-to-gram scale synthesis, Pathway B (Suzuki-Miyaura) is the undisputed champion. Its absolute regiocontrol and high yields justify the cost of the palladium and specialized ligands. However, for kilogram-scale process manufacturing, Pathway A (Friedel-Crafts) remains the most economically viable route, provided that the engineering controls (temperature and stoichiometry) are strictly adhered to in order to suppress over-alkylation.
References
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. National Institutes of Health (PMC). 1
Validating the Biological Efficacy of Cilopentyldimethoxybenzene: A Comparative Guide for Novel PDE4 Inhibitors
This guide provides a comprehensive framework for validating the biological efficacy of a novel phosphodiesterase 4 (PDE4) inhibitor, exemplified by the hypothetical compound Cilopentyldimethoxybenzene (CPDB). By juxtapo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for validating the biological efficacy of a novel phosphodiesterase 4 (PDE4) inhibitor, exemplified by the hypothetical compound Cilopentyldimethoxybenzene (CPDB). By juxtaposing its performance against established benchmarks, Roflumilast and Cilomilast, we delineate a rigorous, multi-tiered approach to preclinical assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting Phosphodiesterase 4
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels are associated with the suppression of a wide array of inflammatory responses, making PDE4 a compelling target for therapeutic intervention in diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2][3][4]
The clinical utility of first-generation PDE4 inhibitors was often hampered by a narrow therapeutic window, with side effects such as nausea and emesis being prevalent.[5][6] This has driven the development of second-generation inhibitors with improved side-effect profiles and efficacy. This guide introduces Cilopentyldimethoxybenzene (CPDB), a novel investigational compound with a 4-Cyclopentyl-1,2-dimethoxybenzene core structure, and outlines a comparative validation strategy against two well-characterized PDE4 inhibitors:
Roflumilast: A potent, second-generation PDE4 inhibitor approved for the treatment of severe COPD.[6][7]
Cilomilast: Another second-generation inhibitor that has undergone extensive clinical investigation for COPD.[8][9]
The central hypothesis is that through strategic molecular design, CPDB can achieve potent and selective PDE4 inhibition with a superior therapeutic index. This guide will detail the requisite experimental workflows to rigorously test this hypothesis.
The Underlying Mechanism: PDE4 Inhibition and Anti-Inflammatory Signaling
The anti-inflammatory effects of PDE4 inhibitors are mediated by their ability to increase intracellular concentrations of cAMP.[3] In immune cells, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors, such as NF-κB, and activates anti-inflammatory factors like CREB (cAMP response element-binding protein).[2] This cascade of events leads to a downstream reduction in the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and various chemokines.[2][6][10]
Figure 1. Simplified PDE4 Signaling Pathway
Comparative In Vitro Efficacy: Direct Enzyme Inhibition
The initial and most fundamental assessment of a novel PDE4 inhibitor is its direct enzymatic inhibitory potency. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against the four PDE4 subtypes (A, B, C, and D). A lower IC50 value signifies greater potency. The subtype selectivity is also a critical parameter, as different subtypes are expressed in different tissues and may be associated with either therapeutic effects or adverse events.[11][12] For instance, inhibition of PDE4D has been linked to emetic effects.[6]
Table 1: Comparative IC50 values against recombinant human PDE4 subtypes. The hypothetical data for CPDB suggests potent inhibition of PDE4B with moderate selectivity over other subtypes.
Experimental Protocol: In Vitro PDE4 Enzyme Activity Assay (Radiometric)
This protocol outlines a standard radiometric assay to determine the IC50 of test compounds against purified PDE4 enzymes.[14]
Objective: To quantify the direct inhibitory effect of a test compound on the catalytic activity of recombinant PDE4 isoforms.
Materials:
Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
[³H]-cAMP (Tritiated cyclic AMP).
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM MnCl₂.
Test compounds (CPDB, Roflumilast, Cilomilast) dissolved in DMSO.
Snake venom nucleotidase.
Anion-exchange resin (e.g., Dowex).
Scintillation cocktail and a scintillation counter.
Workflow Diagram:
Figure 2. Workflow for In Vitro PDE4 Inhibition Assay
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
Reaction Setup: In a 96-well microplate, add the assay buffer, the respective purified PDE4 enzyme, and the diluted test compound or vehicle (DMSO for control).
Initiation: Start the reaction by adding [³H]-cAMP to each well.
Incubation: Incubate the reaction mixture at 30°C for a duration that ensures the reaction remains within the linear range (typically 15-30 minutes).
Termination: Stop the reaction by boiling the plate or by adding a chemical stop solution.
Conversion: Add snake venom nucleotidase to each well to convert the [³H]-AMP product to [³H]-adenosine.
Separation: Apply the reaction mixture to an anion-exchange resin column or slurry to separate the charged, unreacted [³H]-cAMP from the uncharged [³H]-adenosine product.
Measurement: Collect the eluate containing [³H]-adenosine, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
While direct enzyme inhibition is a crucial first step, it is imperative to validate that this activity translates into a functional cellular response. This involves measuring the compound's ability to increase intracellular cAMP levels and, consequently, inhibit the production of pro-inflammatory cytokines in a relevant cell model.
Cellular cAMP Accumulation
A potent PDE4 inhibitor should cause a dose-dependent increase in intracellular cAMP levels, especially after stimulation of adenylyl cyclase (e.g., with forskolin). The half-maximal effective concentration (EC50) for cAMP accumulation is a key metric of cellular potency.
This protocol describes a high-throughput, homogeneous time-resolved fluorescence (HTRF) assay for measuring intracellular cAMP levels.[15][16]
Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cell-based assay.
Materials:
A suitable cell line (e.g., HEK293, U937, or primary cells like human neutrophils).
Cell culture medium and supplements.
Forskolin (an adenylyl cyclase activator).
Test compounds (CPDB, Roflumilast, Cilomilast).
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
HTRF-compatible microplate reader.
Workflow Diagram:
Figure 3. Workflow for Cellular cAMP HTRF Assay
Procedure:
Cell Seeding: Seed cells in a suitable microplate (e.g., 384-well) and allow them to adhere overnight if necessary.
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds or vehicle for a specified time (e.g., 30 minutes).
Stimulation: Add forskolin to the wells to stimulate adenylyl cyclase and induce cAMP production.
Lysis: Lyse the cells according to the HTRF assay kit protocol to release intracellular cAMP.
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.
Incubation: Incubate the plate at room temperature in the dark for approximately 60 minutes.
Measurement: Read the fluorescence at the donor (620 nm) and acceptor (665 nm) wavelengths using an HTRF-compatible reader.
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the test compound concentration to determine the EC50 value.
Inhibition of Pro-inflammatory Cytokine Release
The ultimate validation of an anti-inflammatory compound's cellular efficacy is its ability to inhibit the release of pro-inflammatory mediators. TNF-α is a pivotal cytokine in many inflammatory diseases, and its suppression is a key therapeutic goal for PDE4 inhibitors.
Data Presentation: Inhibition of LPS-Induced TNF-α Release
Table 3: Comparative IC50 values for the inhibition of lipopolysaccharide (LPS)-induced TNF-α release. The hypothetical data for CPDB demonstrates potent anti-inflammatory activity in a primary human cell system.
Experimental Protocol: LPS-Induced TNF-α Release Assay in THP-1 Cells
This protocol details a common method for assessing the anti-inflammatory effects of compounds by measuring the inhibition of TNF-α secretion from LPS-stimulated human monocytic THP-1 cells.[18][19]
Objective: To evaluate the anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to inhibit TNF-α production in a human cell line.
Materials:
THP-1 human monocytic cell line.
Cell culture medium (e.g., RPMI-1640) with supplements.
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).
Lipopolysaccharide (LPS).
Test compounds (CPDB, Roflumilast, Cilomilast).
Human TNF-α ELISA kit.
Workflow Diagram:
Figure 4. Workflow for LPS-Induced TNF-α Release Assay
Procedure:
Cell Culture: Seed THP-1 cells into a 96-well plate. For adherent macrophage-like cells, differentiate with a low concentration of PMA for 24-48 hours prior to the assay.[18]
Compound Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound or vehicle (DMSO). Incubate for 1 hour.
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[19]
Incubation: Incubate the plates for an appropriate duration (e.g., 4 to 24 hours) at 37°C to allow for TNF-α production and secretion.
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This guide outlines a foundational, three-tiered validation cascade for assessing the biological efficacy of a novel PDE4 inhibitor, Cilopentyldimethoxybenzene (CPDB), in comparison to the established drugs Roflumilast and Cilomilast. The presented hypothetical data for CPDB—demonstrating potent PDE4B inhibition, robust cellular cAMP accumulation, and strong suppression of TNF-α release—positions it as a promising candidate for further development.
The causality behind these experimental choices is rooted in a logical progression from direct target engagement to functional cellular outcomes. The in vitro enzyme assay confirms molecular interaction, the cAMP assay validates the intended mechanism of action within the cell, and the cytokine release assay demonstrates the desired anti-inflammatory effect. This self-validating system ensures that observed anti-inflammatory activity is directly attributable to the on-target mechanism.
Successful validation in these assays would provide a strong rationale for advancing CPDB to more complex preclinical models, including in vivo animal models of inflammatory diseases (e.g., LPS-induced pulmonary inflammation in rodents) to evaluate its efficacy, pharmacokinetics, and safety profile.[20] Ultimately, this structured, comparative approach is essential for identifying next-generation therapeutics with the potential for improved clinical outcomes.
References
Rinaldi, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5434. [Link]
Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]
Jeon, Y. H., et al. (2024). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 25(3), 1845. [Link]
Donnelly, L. E., & Barnes, P. J. (2022). PDE4-Selective Inhibition in Chronic Obstructive Pulmonary Disease and Pulmonary Fibrosis: Different Agents or Different Targets?. International Journal of Molecular Sciences, 23(21), 13359. [Link]
Edelson, J. D., et al. (2006). Cilomilast for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4. Chest, 129(1), 56-66. [Link]
Synapse, P. (2024). What are PDE4 inhibitors and how do they work?. Patsnap. [Link]
RxList. (2021). How Do Topical PDE-4 Inhibitors Work?. [Link]
Bundschuh, D. S., et al. (2001). In vivo efficacy in airway disease models of roflumilast, a novel orally active PDE4 inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 297(1), 280-290. [Link]
Giembycz, M. A. (2006). An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease. British Journal of Clinical Pharmacology, 62(2), 138-152. [Link]
ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). [Link]
ResearchGate. (n.d.). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. [Link]
WebMD. (2024). PDE-4 Inhibitors for Psoriasis. [Link]
Wang, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1406834. [Link]
Giembycz, M. A. (2006). Evaluation of PDE4 inhibition for COPD. PMC - NIH. [Link]
Rennard, S., et al. (2008). The efficacy and safety of cilomilast in COPD. Drugs, 68(Suppl 2), 3-24. [Link]
Boswell-Smith, V., & Page, C. P. (2010). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease, 4(5), 249-261. [Link]
Semantic Scholar. (2024). PDE4D: A Multipurpose Pharmacological Target. [Link]
Gamble, E., et al. (2002). Antiinflammatory Effects of the Phosphodiesterase-4 Inhibitor Cilomilast (Ariflo) in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 166(12), 1574-1581. [Link]
Singh, D., et al. (2024). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. The Open Respiratory Medicine Journal, 18, e187418292410020. [Link]
Boswell-Smith, V., & Page, C. P. (2007). Roflumilast: a novel phosphodiesterase 4 inhibitor for the treatment of inflammatory airways disease. Therapy, 4(2), 153-160. [Link]
Sun, X., et al. (2021). Roflumilast, a type of phosphodiesterase 4 inhibitor, can reduce intestinal injury caused by sepsis. Experimental and Therapeutic Medicine, 22(4), 1145. [Link]
Li, J., et al. (2022). Roflumilast reduces myocardial ischemia reperfusion injury in vivo and in vitro by activating the AMPK signaling pathway. Molecular Medicine Reports, 25(2), 52. [Link]
Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. [Link]
ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were.... [Link]
Ryan, E. L., et al. (2019). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology, 10, 2397. [Link]
EURL ECVAM. (n.d.). Detection of cytokine release in THP-1 cells. [Link]
Al-Ghafli, H. A., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e34184. [Link]
National Open Access Monitor, Ireland. (n.d.). Novel Cyclic Compounds as Potent Phosphodiesterase 4 Inhibitors. [Link]
Rossi, A., et al. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology, 11, 579. [Link]
Li, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2300. [Link]
Maniscalco, C., et al. (2008). Relationship between phosphodiesterase type 4 inhibition and anti-inflammatory activity of CI-1044 in rat airways. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(1), 77-87. [Link]
U.S. Food and Drug Administration. (2011). Center for Drug Evaluation and Research, Application Number: 022522Orig1s000. [Link]
Ternansky, R. J., et al. (2002). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 45(16), 3465-3478. [Link]
Rinaldi, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
Analytical Validation Guide: GC-MS vs. Alternative Modalities for 4-Cyclopentyl-1,2-dimethoxybenzene Quantification
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4)[1] The Analytical Challenge 4-Cyclopentyl-1,2-dimethoxyben...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound of Interest: 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4)[1]
The Analytical Challenge
4-Cyclopentyl-1,2-dimethoxybenzene is a highly lipophilic, volatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase type 4 (PDE4) inhibitors[2]. Structurally, it consists of a non-polar cyclopentyl ring conjugated to a veratrole (1,2-dimethoxybenzene) core.
From an analytical perspective, this structure presents a specific set of challenges:
Lack of Ionizable Groups: It contains no basic amines or acidic moieties, making it highly resistant to protonation or deprotonation in standard aqueous/organic mobile phases.
High Volatility: Its low molecular weight and lack of hydrogen-bonding capabilities make it prone to evaporative loss during standard sample concentration steps.
Moderate Chromophore: While the benzenoid ring provides some UV absorbance, it lacks extended conjugation, limiting the sensitivity of optical detection methods.
To establish a robust, self-validating analytical system for this compound, laboratories must select a modality that leverages its volatility while overcoming its poor ionization efficiency in liquid phases.
Modality Comparison: Why GC-MS is the Gold Standard
When quantifying 4-Cyclopentyl-1,2-dimethoxybenzene in complex reaction mixtures or biological matrices, researchers typically evaluate three primary modalities: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
As summarized in the quantitative comparison below, GC-MS utilizing Electron Ionization (EI) significantly outperforms alternative platforms for this specific chemical class.
Table 1: Performance Comparison of Analytical Modalities
Performance Metric
GC-MS (EI-SIM)
LC-MS/MS (ESI-MRM)
HPLC-UV (280 nm)
Ionization/Detection Mechanism
70 eV Electron Ionization
Electrospray Ionization (ESI)
UV Absorbance
Sensitivity (LOD)
High (10–50 pg/mL)
Poor (>500 ng/mL)
Moderate (1–5 µg/mL)
Specificity
Excellent (Mass fragmentation)
High (If ionized)
Low (Co-eluting interferences)
Matrix Effect Susceptibility
Low (Gas-phase separation)
High (Severe ion suppression)
Low
Suitability for Analyte
Optimal
Sub-optimal
Marginal
The Causality Behind the Modality Choice
The failure of LC-MS/MS to achieve high sensitivity for 4-Cyclopentyl-1,2-dimethoxybenzene is rooted in the mechanics of Electrospray Ionization (ESI). ESI requires analytes to be pre-charged in solution or possess functional groups capable of accepting a proton (e.g.,[M+H]⁺). Neutral, lipophilic ethers like our target compound remain un-ionized in the ESI droplet, leading to a negligible MS signal.
Conversely, GC-MS with Electron Ionization (EI) is perfectly suited for this molecule[3]. Because the compound is volatile, it easily traverses a capillary GC column. Once in the high-vacuum EI source, the gas-phase molecules are bombarded with electrons accelerated to 70 electron volts (eV)[4].
Mechanistic Insight: Why exactly 70 eV? At this specific energy level, the de Broglie wavelength of the bombarding electrons is approximately 0.14 nm[5]. This wavelength perfectly matches the typical C-C and C-H bond lengths in organic molecules[4]. This physical match maximizes the ionization cross-section, ensuring highly efficient energy transfer that reliably strips an electron to form the radical cation (M⁺•) and produces a highly reproducible fragmentation pattern[5].
Experimental Workflow & Logical Architecture
The following diagram illustrates the validated workflow, demonstrating the progression from sample preparation through to regulatory validation.
Caption: GC-MS Analytical Workflow and Validation Architecture for 4-Cyclopentyl-1,2-dimethoxybenzene.
Step-by-Step Validation Protocol
This protocol is designed as a self-validating system, grounded in the rigorous standards set by the[6] and the [7].
Objective: Isolate the lipophilic target from the matrix while preventing evaporative loss.
Aliquot 500 µL of the sample matrix into a glass centrifuge tube.
Spike with 10 µL of an internal standard (e.g., 1,4-Dimethoxybenzene-d4) to correct for extraction recovery variations.
Add 2.0 mL of MS-grade Hexane. Causality: Hexane is highly non-polar, selectively partitioning the lipophilic 4-Cyclopentyl-1,2-dimethoxybenzene while leaving polar matrix components and salts in the aqueous phase.
Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.
Transfer the upper organic layer to an autosampler vial. Crucial: Do not evaporate to dryness under nitrogen, as the high volatility of the target compound will result in severe recovery losses.
Phase 2: GC-MS Instrumental Parameters
Objective: Achieve baseline resolution and maximum ionization efficiency.
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). The 5% phenyl-methylpolysiloxane stationary phase provides ideal retention for aromatic ethers.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.
Inlet: 250°C, Splitless mode (1 µL injection) to maximize sensitivity.
MS Source: Electron Ionization (EI) at 70 eV[3]. Source temperature set to 230°C.
Acquisition: Selected Ion Monitoring (SIM) mode. Monitor the molecular ion m/z 206 (M⁺•) and the primary fragment m/z 138 (corresponding to the loss of the cyclopentyl ring, leaving the dimethoxybenzene radical cation).
Phase 3: Executing the ICH Q2(R2) Self-Validating System
To ensure the method is "fit for purpose"[6], the following parameters must be evaluated iteratively:
System Suitability & Specificity: Inject blank matrix extracts. Verify the absence of interfering peaks at the retention time of 4-Cyclopentyl-1,2-dimethoxybenzene (S/N ratio must be < 3:1 in blanks).
Linearity (Reportable Range): Prepare a 7-point calibration curve ranging from 10 pg/mL to 10,000 pg/mL. According to ICH Q2(R2), linearity is established through the direct assessment of reportable results using an appropriate calibration model[6]. The correlation coefficient (
R2
) must be
≥0.995
.
Accuracy & Precision: Analyze Quality Control (QC) samples at three concentration levels (Low, Mid, High) in quintuplicate over three separate days.
Acceptance Criteria (FDA BMV): The mean accuracy must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[7]. The precision (Coefficient of Variation, %CV) must not exceed 15% (20% at LLOQ)[7].
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 2023. Available at: [Link]
Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018 / November 2022 Updates. Available at:[Link]
Understanding Electron Ionization Processes for GC–MS. LCGC International. April 2015. Available at:[Link]
A Comprehensive Guide to the Safe Disposal of 4-Cyclopentyl-1,2-dimethoxybenzene
For researchers at the forefront of scientific innovation, meticulous laboratory practice is paramount, extending from initial experimental design to the final, responsible disposal of chemical waste. This guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers at the forefront of scientific innovation, meticulous laboratory practice is paramount, extending from initial experimental design to the final, responsible disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Cyclopentyl-1,2-dimethoxybenzene, ensuring the safety of laboratory personnel and the preservation of our environment. By integrating established safety protocols with a deep understanding of chemical properties, this document serves as an essential resource for maintaining a safe and compliant research environment.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Anticipated Hazards:
Health Hazards: Based on related compounds, 4-Cyclopentyl-1,2-dimethoxybenzene is presumed to be an irritant to the skin and eyes and may cause respiratory tract irritation.[1][2] Ingestion may be harmful.[3][4][5] It is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.
Physical Hazards: While specific flammability data is unavailable, many aromatic ethers are combustible. Therefore, it is prudent to treat this compound as potentially combustible and avoid proximity to open flames, sparks, and hot surfaces.[5]
Environmental Hazards: The environmental impact of this specific compound has not been fully determined. However, as with many synthetic organic compounds, improper disposal can lead to environmental contamination.[1] It is imperative to prevent its release into drains, soil, or waterways.
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the experiment. A key principle of green chemistry is the minimization of waste generation.
Source Reduction: Accurately calculate the required amount of 4-Cyclopentyl-1,2-dimethoxybenzene for your procedure to avoid excess.
Inventory Management: Maintain a clear and updated chemical inventory to prevent the accumulation of expired or unnecessary reagents.
Substitution: Where scientifically viable, consider using less hazardous alternative reagents.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 4-Cyclopentyl-1,2-dimethoxybenzene for disposal, the following PPE is mandatory to prevent exposure.
Protects against accidental splashes that could cause serious eye irritation.[2][3]
Skin Protection
Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat.[6]
Prevents skin contact, which may lead to irritation.[1][2]
Respiratory Protection
Use within a certified chemical fume hood.
Minimizes the inhalation of any vapors or aerosols, which could cause respiratory irritation.[1]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. This process ensures that chemical waste is properly segregated, contained, and labeled for collection by a licensed waste disposal service.
Step 1: Waste Segregation
Principle of Incompatibility: Never mix 4-Cyclopentyl-1,2-dimethoxybenzene waste with incompatible chemicals. Based on its structure as an aromatic ether, it should be segregated from strong oxidizing agents.[3][4]
Designated Waste Stream: This compound should be disposed of in a container designated for non-halogenated organic solvent waste.[7]
Step 2: Containerization
Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with aromatic ethers, such as high-density polyethylene (HDPE) or glass.[7]
Secure Closure: The container must have a tightly sealing screw cap to prevent leaks and the escape of vapors.
Do Not Overfill: Fill the container to no more than 80-90% of its capacity to allow for vapor expansion.[7]
Step 3: Labeling
Clarity is Key: The waste container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "4-Cyclopentyl-1,2-dimethoxybenzene"
The approximate concentration and volume
The date of accumulation
The primary hazards (e.g., "Irritant")
Step 4: Temporary Storage
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
Safe Environment: The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[3]
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Step 5: Arrange for Pickup
Licensed Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste.
Regulatory Adherence: Disposal must be conducted in accordance with all local, state, and federal regulations.
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate risks.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
Control Ignition Sources: If the material is considered combustible, remove any potential sources of ignition.[4]
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[4]
Decontaminate: Clean the spill area thoroughly with soap and water.
Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been generated.
Personal protective equipment for handling 4-Cyclopentyl-1,2-dimethoxybenzene
Comprehensive Safety and Operational Guide: Handling 4-Cyclopentyl-1,2-dimethoxybenzene For researchers and drug development professionals, handling specialized organic intermediates requires moving beyond generic safety...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 4-Cyclopentyl-1,2-dimethoxybenzene
For researchers and drug development professionals, handling specialized organic intermediates requires moving beyond generic safety sheets to understand the specific physicochemical behavior of the molecule. 4-Cyclopentyl-1,2-dimethoxybenzene (CAS: 105775-08-4) is a lipophilic veratrole derivative utilized in advanced organic synthesis[1]. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, structural integrity, and regulatory compliance during handling and disposal.
Chemical Profile & Hazard Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the structural causality behind the molecule's hazards.
The Veratrole Core: The parent structure, 1,2-dimethoxybenzene, is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (Oral) and a Category 4 Combustible Liquid[2][3]. It poses risks of systemic toxicity if ingested and can cause respiratory irritation if aerosolized.
The Cyclopentyl Substitution: The addition of a cyclopentyl ring at the 4-position fundamentally alters the molecule's physical profile[4]. It significantly increases the partition coefficient (logP), making the molecule highly lipophilic.
Causality in Safety: Because of this enhanced lipophilicity, 4-cyclopentyl-1,2-dimethoxybenzene has a much higher potential to permeate the lipid bilayer of the human stratum corneum compared to its parent compound. Therefore, dermal absorption is the primary vector for accidental systemic exposure , dictating a stringent hand and body protection protocol.
Mandatory Personal Protective Equipment (PPE) Matrix
Generic laboratory safety guidelines are insufficient for highly lipophilic ethers. The following PPE must be utilized to create a fail-safe barrier:
Hand Protection (Critical):
Standard Operations (e.g., weighing <5g): Double-gloving with standard nitrile gloves (minimum 5 mil thickness). The lipophilic nature of the chemical can cause nitrile to swell and degrade upon prolonged contact.
Bulk Handling or High-Risk Operations: Butyl rubber gloves are mandatory. Butyl rubber provides superior chemical resistance against oxygenated solvents and ethers, preventing the breakthrough of the lipophilic cyclopentyl derivative.
Eye/Face Protection:
Fitted chemical splash goggles (ANSI Z87.1 or EN 166 compliant)[2]. If handling volumes >500 mL, a full-face shield must be worn over the goggles to prevent mucosal exposure from accidental splashes.
Body Protection:
A flame-resistant (FR) or 100% cotton laboratory coat. Synthetic fabrics (like polyester) must be avoided, as they can melt into the skin in the event of a flash fire (the compound is combustible)[3].
Respiratory Protection:
Routine handling must be conducted entirely within a certified chemical fume hood.
If engineering controls fail or handling outside a hood is unavoidable, a half-mask air-purifying respirator equipped with organic vapor (OV) cartridges (e.g., Type ABEK filters) is required to capture volatile aromatic ether fumes[2].
Step-by-Step Operational Workflow
Every protocol must be a self-validating system. Follow these steps to ensure a closed-loop safety environment.
Phase I: Pre-Operation Validation
Verify Engineering Controls: Confirm the fume hood monitor reads a face velocity between 80–120 feet per minute (fpm). Do not proceed if the flow alarm is sounding.
Inspect PPE: Perform a visual and inflation check on butyl or nitrile gloves to ensure zero micro-tears before donning.
Clear the Workspace: Remove incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with the electron-rich dimethoxybenzene ring.
Phase II: Execution
Transfer: Transport the chemical from the storage cabinet to the fume hood using a secondary containment carrier to mitigate drop-spill risks.
Handling: Open the container only inside the fume hood. Use a static-free stainless steel or PTFE spatula for solids, or a glass volumetric pipette for liquids.
Segregation: Keep the source container closed immediately after extracting the required mass/volume to minimize vapor accumulation and oxidation.
Phase III: Post-Operation
Decontamination: Wipe down the exterior of the closed source container with a solvent-dampened wipe (e.g., ethanol) before returning it to the flammable storage cabinet.
Doffing: Remove outer gloves inside the fume hood to contain potential contamination. Wash hands immediately with soap and water (avoid using solvents on bare skin, as they enhance the dermal penetration of any residual chemical).
Visualized Operational Workflow
Figure 1: Workflow and spill response matrix for 4-Cyclopentyl-1,2-dimethoxybenzene.
Spill Management and Disposal Plan
Spill Mitigation Protocol (<50 mL/g):
Alert personnel in the immediate vicinity and ensure the fume hood sash is lowered to a safe working height.
Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do NOT use combustible sawdust.
Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable waste container.
Wash the spill area with a mild detergent solution to lift and remove the highly lipophilic residue.
Waste Segregation & Disposal:
4-Cyclopentyl-1,2-dimethoxybenzene must be disposed of strictly as Non-Halogenated Organic Waste [3].
Never discharge into the sink or municipal sewer system. The compound's lipophilicity and stability present long-term toxicity risks to aquatic ecosystems.
Quantitative Hazard & PPE Summary
For quick reference, the following table synthesizes the operational parameters and protective specifications required for handling this chemical.